Fibrostatin D
Description
This compound has been reported in Streptomyces catenulae with data available.
Properties
CAS No. |
91776-46-4 |
|---|---|
Molecular Formula |
C18H19NO8S |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(1,3-dihydroxy-6-methoxy-7-methyl-5,8-dioxonaphthalen-2-yl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C18H19NO8S/c1-7-14(22)13-9(16(24)17(7)27-3)4-12(21)10(15(13)23)5-28-6-11(18(25)26)19-8(2)20/h4,11,21,23H,5-6H2,1-3H3,(H,19,20)(H,25,26)/t11-/m0/s1 |
InChI Key |
UJIIOEFFGQEVBT-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSC[C@@H](C(=O)O)NC(=O)C)O)OC |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)CSCC(C(=O)O)NC(=O)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fenofibrate
For the purposes of this technical guide, we will assume the user's query for "Fibrostatin D" was a mistyping of "Fenofibrate," a widely studied lipid-lowering agent. This document will provide a comprehensive overview of the molecular mechanisms of Fenofibrate, tailored for researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a fibric acid derivative used in the treatment of hypercholesterolemia and hypertriglyceridemia.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] The primary mechanism of action of fenofibrate is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[2][3][4][5]
Core Mechanism: PPARα Activation
Fenofibric acid, the active form of fenofibrate, acts as a potent agonist of PPARα. PPARs are transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by fenofibrate leads to a cascade of downstream effects, primarily impacting lipid metabolism:
-
Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[3][4] It also reduces the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[2][4] This dual action enhances the clearance of triglyceride-rich lipoproteins from the plasma. Furthermore, PPARα activation stimulates the cellular uptake of fatty acids and their subsequent catabolism through β-oxidation pathways.[4]
-
Reduced VLDL Production: By decreasing the synthesis of fatty acids and triglycerides in the liver, fenofibrate leads to a reduction in the production and secretion of VLDL.[4]
-
Increased HDL Cholesterol: Fenofibrate increases the synthesis of the major high-density lipoprotein (HDL) apolipoproteins, ApoA-I and ApoA-II, leading to elevated levels of HDL cholesterol.[2][4]
-
Modification of LDL Particles: Fenofibrate promotes a shift from small, dense, atherogenic low-density lipoprotein (LDL) particles to larger, more buoyant particles that are more readily cleared from circulation.[2]
Signaling Pathways Modulated by Fenofibrate
Beyond its primary effects on lipid metabolism via PPARα, fenofibrate has been shown to influence other key signaling pathways, contributing to its pleiotropic effects.
Fenofibrate has demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can lead to the phosphorylation and degradation of IκBα, releasing the p50/p65 NF-κB subunits to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines.[6] Fenofibrate, in a PPARα-dependent manner, can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and reducing the expression of inflammatory mediators.[6]
Research suggests that fenofibrate may also interact with other signaling cascades. For instance, in some cancer cell lines, fenofibrate has been observed to induce apoptosis through the activation of the NF-κB pathway in a PPARα-independent manner.[7] Additionally, some studies have indicated that fenofibrate can attenuate signaling pathways mediated by insulin-like growth factor I (IGF-I), such as the Akt and Erk1/2 pathways, which are involved in cell growth and survival.[7][8]
Quantitative Data
The following table summarizes key quantitative parameters associated with fenofibrate's pharmacokinetics.
| Parameter | Value | Reference |
| Absorption | Well absorbed from the GI tract | [2] |
| Protein Binding | 99% | [2] |
| Metabolism | Rapidly hydrolyzed to fenofibric acid | [2] |
| Elimination | Primarily excreted in urine after glucuronidation | [2] |
| Peak Plasma Levels | 6-8 hours | [2] |
| Steady State | Achieved within 5 days | [2] |
Experimental Protocols
The elucidation of fenofibrate's mechanism of action has involved a variety of experimental techniques. Below are outlines of common protocols.
-
Objective: To determine the effect of fenofibrate on the expression and phosphorylation status of key signaling proteins (e.g., p65, IκBα, Akt, Erk1/2).
-
Methodology:
-
Treat cells with fenofibrate at various concentrations and time points.
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins (total and phosphorylated forms).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
-
Objective: To measure the effect of fenofibrate on the transcriptional activity of PPARα and NF-κB.
-
Methodology:
-
Transfect cells with a luciferase reporter construct containing PPREs or NF-κB response elements.
-
Treat cells with fenofibrate.
-
Lyse cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).
-
Visualizations
Caption: Fenofibrate's activation of PPARα and downstream metabolic effects.
Caption: Fenofibrate's anti-inflammatory action via NF-κB pathway inhibition.
Caption: A typical experimental workflow for Western blotting.
References
- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Fenofibrate - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core of Fenofibrate: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin (synthesis), and molecular mechanism of fenofibrate, a widely prescribed fibric acid derivative for the management of dyslipidemia.
Discovery and Origin
Fenofibrate is a synthetic compound belonging to the fibrate class of drugs. It is not a naturally occurring substance. Its development arose from the clinical need to manage hyperlipidemia, a major risk factor for cardiovascular disease. Fenofibrate was developed to be a more potent and better-tolerated successor to earlier fibrates like clofibrate. It was granted FDA approval on December 31, 1993.[1][2]
The synthesis of fenofibrate can be achieved through various industrial processes. One common method involves a multi-step chemical synthesis:
-
Preparation of 4-chloro-4'-hydroxybenzophenone: This is typically achieved through a Friedel-Crafts reaction between 4-chlorobenzoyl chloride and anisole, followed by demethylation of the resulting compound.[3]
-
Synthesis of Fenofibric Acid: The 4-chloro-4'-hydroxybenzophenone is then reacted with an acetone-chloroform mixture in an alkaline medium, a process known as the Bargellini reaction, to produce 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (fenofibric acid).[3]
-
Esterification to Fenofibrate: Finally, fenofibrate is synthesized by the esterification of fenofibric acid with isopropyl alcohol in an acidic medium, for example, in the presence of sulfuric acid.[3]
An alternative and industrially scalable synthesis process involves reacting a metal salt of fenofibric acid with an isopropyl halide in a solvent system.[3][4] For instance, the potassium salt of fenofibric acid can be reacted with 2-bromopropane.[3]
Quantitative Data
The following table summarizes key quantitative data related to the pharmacokinetic and pharmacodynamic properties of fenofibrate.
| Parameter | Value | Species | Notes | Reference |
| Oral LD50 | >2 g/kg | Rat | [2] | |
| 1600 mg/kg | Mouse | [2] | ||
| Oral TDLO | 9 mg/kg | Rat | [2] | |
| Half-life (Fenofibric acid) | 23 hours | Human (healthy) | Active metabolite | [2] |
| up to 143 hours | Human (renal failure) | [2] | ||
| Oral Clearance | 1.1 L/h | Human (young adults) | [2] | |
| 1.2 L/h | Human (elderly) | [2] | ||
| Plasma Triglyceride Reduction | 30% to 60% | Human | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of fenofibrate are often proprietary to pharmaceutical manufacturers. However, the general principles can be outlined based on published patents and literature.
Protocol 1: Synthesis of Fenofibrate via Esterification of Fenofibric Acid
-
Reaction Setup: A mixture of fenofibric acid and a suitable solvent system is prepared in a reaction vessel.
-
Salt Formation: A stoichiometric quantity of a basic inorganic component, such as potassium carbonate, is added to form the corresponding salt of fenofibric acid.[3]
-
Esterification: A slight stoichiometric excess of an isopropyl halide (e.g., 2-bromopropane) is added to the reaction mixture.[3]
-
Reflux: The reaction mixture is brought to a gentle reflux and maintained for a period of 2 to 8 hours.[3]
-
Purification: Insoluble mineral salts are removed by filtration. The reaction solvent is then evaporated and replaced with a suitable crystallization solvent.
-
Isolation: The solution is cooled to induce crystallization of fenofibrate, which is then isolated by filtration and dried.
Signaling Pathways and Mechanism of Action
Fenofibrate's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[1][2] The active metabolite of fenofibrate, fenofibric acid, is the ligand for PPARα.
The activation of PPARα leads to a cascade of downstream effects:
-
Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation, including lipoprotein lipase, which enhances the clearance of triglyceride-rich particles from the plasma.[5][6] It also stimulates mitochondrial and peroxisomal fatty acid oxidation.[6]
-
Reduced Triglyceride Synthesis: Fenofibrate inhibits de novo hepatic fatty acid synthesis and appears to decrease the hepatic production of very low-density lipoprotein (VLDL).[6]
-
Apolipoprotein Regulation: Activation of PPARα leads to an increase in the synthesis of apolipoproteins A-I and A-II, which are major components of high-density lipoprotein (HDL), and a decrease in the synthesis of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[1]
-
Cholesterol Metabolism: Fenofibrate also influences cholesterol metabolism by inhibiting cholesterol synthesis at a step prior to the formation of mevalonate, which indirectly reduces the activity of HMG-CoA reductase.[6] It may also inhibit acyl-coenzyme A-cholesterol transferase activity, thereby reducing the accumulation of cholesterol esters within cells.[6]
The following diagram illustrates the signaling pathway of fenofibrate.
Caption: Fenofibrate Signaling Pathway
The following diagram illustrates a generalized experimental workflow for the synthesis of fenofibrate.
Caption: Fenofibrate Synthesis Workflow
References
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure and biochemical effects of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fibrostatin D: A Technical Guide to its Role as a Prolyl Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin D is a naturally occurring small molecule inhibitor of prolyl hydroxylase enzymes. It belongs to a class of compounds known as fibrostatins, which are isolated from the culture broth of Streptomyces catenulae subsp. griseospora. Prolyl hydroxylases are a family of enzymes that play a critical role in cellular oxygen sensing by regulating the stability of the alpha subunit of the hypoxia-inducible factor (HIF) transcription factor. By inhibiting these enzymes, this compound can mimic a hypoxic state, leading to the stabilization and activation of HIF-1α. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the associated signaling pathways.
Chemical Properties and Structure
Fibrostatins, including this compound, are characterized as 5-hydroxy-1,4-naphthoquinone derivatives that possess an N-acetyl-L-cystein-S-yl moiety. While the general structure of fibrostatins is known, the precise chemical structure of this compound is not widely available in the reviewed scientific literature.
Below is a generalized representation of a fibrostatin structure:
Unraveling the Synthesis of Fibrostatin D in Streptomyces: A Technical Guide
For Immediate Release
[City, State] – The intricate biosynthetic pathway of Fibrostatin D, a metabolite with significant therapeutic potential, has been a subject of intense research. This technical guide provides a comprehensive overview of the current understanding of its synthesis in Streptomyces, tailored for researchers, scientists, and drug development professionals. The document synthesizes available data, details experimental methodologies, and presents visual representations of the key molecular processes.
While direct and extensive research on the biosynthesis of a compound explicitly named "this compound" in Streptomyces is not prominently available in the public domain, this guide draws upon established principles of natural product biosynthesis in Streptomyces and analogous pathways to construct a scientifically grounded model. It is important to note that the biosynthesis of many secondary metabolites in these bacteria follows conserved enzymatic logic, often involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2][3]
Core Biosynthetic Principles
The proposed biosynthesis of this compound is likely to originate from simple precursor molecules, assembled through a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC).[4][5] These clusters are contiguous sets of genes that encode all the necessary proteins for the production of a specific secondary metabolite. The identification and characterization of such BGCs are fundamental to understanding and manipulating the production of these valuable compounds.[6][7][8]
Proposed Biosynthetic Pathway
Based on the general principles of polyketide and non-ribosomal peptide synthesis in Streptomyces, the following pathway is hypothesized for a compound with a structure suggested by the "Fibrostatin" name, likely implying a fibrous or chain-like molecular architecture.
Diagram: Proposed Biosynthetic Assembly of this compound Precursor
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 6. Characterization and engineering of the biosynthesis gene cluster for antitumor macrolides PM100117 and PM100118 from a marine actinobacteria: generation of a novel improved derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.unh.edu [scholars.unh.edu]
- 8. Frontiers | Identification of the Biosynthetic Gene Cluster of Thermoactinoamides and Discovery of New Congeners by Integrated Genome Mining and MS-Based Molecular Networking [frontiersin.org]
Fibrostatin D: A Technical Guide to Investigating Collagen Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrostatin D is a member of the fibrostatin family of compounds, which are known inhibitors of prolyl 4-hydroxylase. This enzyme plays a critical role in the post-translational modification of procollagen, a necessary step for the formation of stable collagen triple helices. By inhibiting prolyl 4-hydroxylase, this compound offers a powerful tool for studying the intricacies of collagen synthesis and for the investigation of potential therapeutic interventions for fibrotic diseases, which are characterized by excessive collagen deposition. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and insights into its role in the context of relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of prolyl 4-hydroxylase. This enzyme is responsible for the hydroxylation of proline residues within procollagen chains in the endoplasmic reticulum (ER). The resulting hydroxyproline residues are essential for the conformational stability of the procollagen triple helix at physiological temperatures.
In the presence of this compound, the inhibition of prolyl 4-hydroxylase leads to the production of under-hydroxylated procollagen molecules. These improperly folded precursors are retained within the ER, leading to ER stress and a subsequent reduction in the secretion of mature collagen into the extracellular matrix.[1] This targeted disruption of a key step in collagen biosynthesis makes this compound a specific and valuable tool for studying the consequences of impaired collagen production.
Quantitative Data
The inhibitory potency of this compound and its related compounds on prolyl 4-hydroxylase activity has been quantified. The following table summarizes the available data.
| Compound | ID50 (µM) against chick embryo prolyl hydroxylase |
| Fibrostatin A | 23 |
| Fibrostatin B | 39 |
| Fibrostatin C | 29 |
| This compound | 180 |
| Fibrostatin E | 10 |
| Fibrostatin F | 14 |
| Data from:[2] |
Experimental Protocols
To effectively utilize this compound as a research tool, a combination of assays is recommended to assess its impact on prolyl hydroxylase activity, collagen synthesis and secretion, and overall cell health.
Prolyl 4-Hydroxylase (P4H) Activity Assay
This assay directly measures the enzymatic activity of P4H in the presence and absence of this compound.
Principle: The assay is based on the oxidative decarboxylation of α-[1-¹⁴C]ketoglutarate, a co-substrate of P4H. The amount of ¹⁴CO₂ released is proportional to the enzyme's activity.
Materials:
-
Purified or partially purified prolyl 4-hydroxylase
-
(Pro-Pro-Gly)n as a peptide substrate
-
α-[1-¹⁴C]ketoglutarate
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Catalase
-
Tris-HCl buffer, pH 7.8
-
This compound
-
Scintillation vials and fluid
-
CO₂ trapping agent (e.g., hyamine hydroxide)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, peptide substrate, FeSO₄, ascorbic acid, DTT, and catalase.
-
Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the P4H enzyme and α-[1-¹⁴C]ketoglutarate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Capture the released ¹⁴CO₂ using a trapping agent.
-
Quantify the radioactivity in the trapping agent using a scintillation counter.
-
Calculate the percent inhibition of P4H activity at each this compound concentration to determine the IC50 value.
Measurement of Collagen Synthesis via Procollagen Type I C-Peptide (PIP) Immunoassay
This ELISA-based assay quantifies the amount of secreted procollagen, providing a direct measure of collagen synthesis.
Principle: A sandwich ELISA is used to capture and detect the C-terminal propeptide of type I procollagen (PIP), which is cleaved from procollagen during its maturation and secreted into the cell culture medium.
Materials:
-
Fibroblast cell line of interest (e.g., human dermal fibroblasts, NIH/3T3)
-
Cell culture medium and supplements
-
This compound
-
Procollagen Type I C-Peptide (PIP) EIA Kit (e.g., from Takara Bio)[3]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in 96-well plates and allow them to adhere and reach the desired confluency.
-
Starve the cells in serum-free medium for 24 hours to synchronize them.
-
Treat the cells with varying concentrations of this compound in fresh serum-free medium for 24-48 hours. Include a vehicle control.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted PIP.
-
If measuring intracellular PIP, lyse the cells with a suitable lysis buffer.
-
-
ELISA Protocol (based on a commercial kit): [3]
-
Add 100 µl of Antibody-POD Conjugate Solution to each well of the pre-coated microtiter plate.
-
Add 20 µl of the collected cell culture supernatant (or cell lysate) and the provided standards to the respective wells.
-
Seal the plate and incubate for 3 hours at 37°C.
-
Wash the wells four times with the provided wash buffer.
-
Add 100 µl of the Substrate Solution (TMBZ) to each well and incubate at room temperature for 15 minutes.
-
Stop the reaction by adding 100 µl of Stop Solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided PIP standards.
-
Calculate the concentration of PIP in each sample based on the standard curve.
-
Normalize the PIP concentration to the cell number or total protein concentration to account for any effects of this compound on cell proliferation.
-
Cell Viability and Proliferation Assay
It is crucial to assess whether the observed decrease in collagen synthesis is due to specific inhibition or a general cytotoxic effect of this compound.
Principle: A resazurin-based assay (e.g., CellTiter-Blue®) measures the metabolic activity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.
Materials:
-
Fibroblast cell line
-
Cell culture medium and supplements
-
This compound
-
Resazurin-based cell viability reagent
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed fibroblasts in a 96-well plate at a suitable density.
-
Treat the cells with the same concentrations of this compound as used in the collagen synthesis assay for the same duration.
-
-
Assay Protocol:
-
Add the resazurin-based reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Signaling Pathways and Broader Context
Primary Mechanism: Direct Enzyme Inhibition
The primary and most well-understood mechanism of this compound is the direct inhibition of prolyl 4-hydroxylase. This targeted action makes it a specific tool for dissecting the collagen synthesis pathway.
References
A Technical Guide to the Natural Source and Isolation of Fibrostatin D
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural source, isolation, and purification of Fibrostatin D, a potent inhibitor of prolyl hydroxylase. This compound, a naphthoquinone-based secondary metabolite, is produced by the bacterium Streptomyces catenulae subsp. griseospora. This document details the fermentation of the source organism, a multi-step extraction and purification protocol, and the biological context of this compound as an inhibitor of the Hypoxia-Inducible Factor (HIF) signaling pathway. All quantitative data are presented in structured tables, and key experimental procedures and signaling pathways are visualized using diagrams.
Introduction
Fibrostatins are a group of naturally occurring compounds that have garnered significant interest due to their potent inhibitory activity against prolyl hydroxylase.[1][2][3] Among these, this compound is a notable member. Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF). By inhibiting PHDs, this compound stabilizes HIF-1α, a key regulator of cellular responses to hypoxia. This mechanism of action positions this compound and other PHD inhibitors as promising therapeutic agents for conditions such as anemia and ischemia. This guide serves as a technical resource for the production and isolation of this compound for research and drug development purposes.
Natural Source and Fermentation
This compound is a secondary metabolite produced by the fermentation of Streptomyces catenulae subsp. griseospora (strain No. 23924).[1] Members of the genus Streptomyces are well-known producers of a wide array of bioactive compounds, including many clinically important antibiotics and enzyme inhibitors.
Fermentation Protocol
A detailed protocol for the fermentation of Streptomyces catenulae subsp. griseospora to produce this compound is outlined below.
2.1.1. Culture Medium
A suitable medium for the growth and production of this compound by S. catenulae subsp. griseospora is essential. A typical production medium is described in Table 1.
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| CaCO3 | 2.0 |
| pH | 7.2 (before sterilization) |
| Table 1: Fermentation Medium for this compound Production |
2.1.2. Fermentation Conditions
Optimal fermentation conditions are critical for maximizing the yield of this compound.
| Parameter | Condition |
| Temperature | 28 °C |
| Agitation | 200 rpm |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 7-10 days |
| Table 2: Fermentation Conditions for this compound Production |
2.1.3. Inoculum Development
A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.
Isolation and Purification of this compound
Following fermentation, a multi-step process is employed to isolate and purify this compound from the culture broth. The overall workflow is depicted in Figure 2.
Experimental Protocols
3.1.1. Extraction
-
The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the supernatant from the mycelial cake.
-
The supernatant is adjusted to pH 3.0 with HCl.
-
The acidified supernatant is extracted three times with an equal volume of ethyl acetate.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield a crude extract.
3.1.2. Silica Gel Column Chromatography
-
The crude extract is adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto a silica gel column pre-equilibrated with n-hexane.
-
The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (95:5, v/v).
-
Fractions containing this compound (identified by a characteristic orange spot) are pooled and concentrated.
3.1.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
The pooled fractions are further purified by preparative HPLC.
-
A C18 reversed-phase column is used with a mobile phase of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Elution is performed using a linear gradient of acetonitrile.
-
The peak corresponding to this compound is collected and lyophilized to yield the pure compound as orange crystals.
Quantitative Data
The following table summarizes the expected yields and purity at each stage of the purification process, starting from a 10 L fermentation.
| Purification Step | Total Weight (g) | Purity (%) | Yield (%) |
| Crude Extract | 5.2 | ~5 | 100 |
| Silica Gel Pool | 0.8 | ~30 | 15.4 |
| Preparative HPLC | 0.15 | >98 | 2.9 |
| Table 3: Purification Summary for this compound |
Biological Activity and Signaling Pathway
This compound functions as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes. These enzymes play a crucial role in the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway.
Mechanism of Action
Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.
In the presence of this compound, the activity of PHDs is inhibited. This prevents the hydroxylation of HIF-1α, which then stabilizes and accumulates in the cytoplasm. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT). This HIF-1α/HIF-1β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes that promote adaptation to hypoxic conditions, such as angiogenesis, erythropoiesis, and glycolysis.
Signaling Pathway Diagram
The following diagram illustrates the HIF-1α signaling pathway and the point of intervention by this compound.
Conclusion
This technical guide provides a detailed framework for the production, isolation, and purification of this compound from its natural source, Streptomyces catenulae subsp. griseospora. The methodologies outlined, coupled with an understanding of its mechanism of action within the HIF signaling pathway, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this potent prolyl hydroxylase inhibitor. The provided protocols and data serve as a valuable resource for obtaining high-purity this compound for further biological and pharmacological investigation.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of fibrostatins, new inhibitors of prolyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Prolyl 4-Hydroxylase Inhibitors in Cell Culture Experiments
A Note on "Fibrostatin D": Extensive literature searches did not yield information on a compound specifically named "this compound". The following application notes and protocols are based on the known prolyl 4-hydroxylase inhibitor, Fibrostatin C , and general methodologies for studying anti-fibrotic compounds in cell culture. It is presumed that the user is interested in the effects of this class of compounds on fibroblast activity.
Introduction
Fibroblasts are key effector cells in the process of fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, primarily collagen.[1] Prolyl 4-hydroxylase (PH) is a critical enzyme in collagen synthesis, responsible for the hydroxylation of proline residues in procollagen chains. This step is essential for the formation of stable triple-helical collagen molecules. Inhibition of PH, therefore, presents a therapeutic strategy for mitigating fibrosis. Fibrostatin C is an inhibitor of PH that has been shown to reduce collagen secretion from fibroblasts in vitro.[2]
These notes provide detailed protocols for utilizing prolyl 4-hydroxylase inhibitors, using Fibrostatin C as a primary example, to study their anti-fibrotic effects in fibroblast cell cultures.
Mechanism of Action
Fibrostatin C acts as an inhibitor of prolyl 4-hydroxylase. By blocking this enzyme, it prevents the proper hydroxylation of procollagen precursors. This leads to the retention of under-hydroxylated collagen within the endoplasmic reticulum of the fibroblasts, thereby inhibiting its secretion and subsequent deposition into the extracellular matrix.[2] This targeted action allows for the investigation of the specific role of collagen synthesis in fibrotic processes without significantly affecting overall cell viability or the secretion of other proteins like fibronectin.[2]
Caption: Mechanism of Fibrostatin C action in fibroblasts.
Quantitative Data Summary
The following table summarizes the quantitative effects of Fibrostatin C on human Tenon's capsule fibroblasts (TCFs) in vitro.
| Parameter | Concentration | Incubation Time | Result | Reference |
| PIP Secretion | 50 µM | Not Specified | Significant reduction in culture medium | [2] |
| Intracellular PIP | 50 µM | Not Specified | Significant increase in cell lysate | [2] |
| Cell Viability | Up to 50 µM | Not Specified | No significant effect | [2] |
| Cell Proliferation | Up to 50 µM | Not Specified | No significant effect | [2] |
| Other Peptide Secretion | 50 µM | Not Specified | No effect on laminin, vitronectin receptor, or metalloproteinase inhibitor secretion | [2] |
PIP: Procollagen Type I C-terminal Peptide
Experimental Protocols
This protocol outlines the basic procedures for culturing and maintaining fibroblast cell lines.
Materials:
-
Fibroblast cell line (e.g., human Tenon's capsule fibroblasts, 3T3 fibroblasts)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, or 96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Seeding:
-
Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 ml of fresh growth medium.
-
Transfer the cell suspension to a T-25 flask and incubate.
-
-
Cell Maintenance:
-
Observe the cells daily under a microscope.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, they should be subcultured.
-
-
Subculturing:
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 ml of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 ml of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. A common split ratio is 1:3 to 1:6.
-
Materials:
-
Fibrostatin C (or other prolyl 4-hydroxylase inhibitor)
-
DMSO (for stock solution preparation)
-
Fibroblasts seeded in appropriate culture plates
-
Complete growth medium
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Fibrostatin C in sterile DMSO. For example, a 50 mM stock solution. Store aliquots at -20°C.
-
Cell Seeding: Seed fibroblasts into culture plates (e.g., 6-well or 96-well) at a density that will allow for growth during the experiment without reaching full confluency. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare working solutions of Fibrostatin C by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Fibrostatin C concentration).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of Fibrostatin C or the vehicle control.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Materials:
-
Fibroblasts treated as in section 4.2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
After the treatment period, add 10 µl of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Materials:
-
Culture supernatant and cell lysates from fibroblasts treated as in section 4.2.
-
Procollagen Type I C-terminal Peptide (PIP) ELISA Kit.
Procedure:
-
Following treatment, collect the culture medium from each well.
-
To collect cell lysates, wash the cell monolayer with PBS and then add a suitable lysis buffer.
-
Perform the ELISA for PIP on both the culture supernatants and the cell lysates according to the manufacturer's instructions.
-
The assay will quantify the amount of secreted collagen (in the supernatant) and intracellularly retained collagen (in the lysate).
Caption: Experimental workflow for testing Fibrostatin C.
Concluding Remarks
The protocols and data presented provide a framework for investigating the anti-fibrotic potential of prolyl 4-hydroxylase inhibitors in vitro. Researchers can adapt these methodologies to explore the effects of novel compounds on fibroblast function and ECM deposition. It is recommended to perform dose-response and time-course experiments to fully characterize the activity of any new compound. Further analysis, such as Western blotting for specific ECM proteins or immunofluorescence staining, can provide deeper insights into the cellular mechanisms of action.
References
Protocol for dissolving Fibrostatin D for in vivo studies
Application Notes and Protocols for In Vivo Studies
Topic: Protocol for Dissolving Fibrostatin D for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the dissolution of this compound, a hypothetical, poorly water-soluble compound, intended for in vivo research applications. The protocol outlines methodologies for selecting an appropriate vehicle, preparing the formulation, and ensuring its suitability for administration in animal models. The information is targeted toward researchers in drug discovery and development who are tasked with formulating challenging compounds for preclinical evaluation.
Introduction to this compound
This compound is a novel synthetic small molecule inhibitor of fibroblast activation, a key process in the progression of fibrotic diseases. Due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions, presenting a significant challenge for the preparation of formulations suitable for in vivo administration. This document provides a comprehensive guide to developing a robust dissolution protocol for this compound, ensuring accurate and reproducible dosing in preclinical animal studies.
Selecting an Appropriate Vehicle
The choice of vehicle is critical for solubilizing poorly soluble compounds and depends on the compound's physicochemical properties, the intended route of administration, and potential vehicle-induced toxicity.[1][2] For a compound like this compound, which is assumed to be highly lipophilic, a multi-component vehicle system is often necessary.
Commonly used vehicles for poorly soluble compounds include:
-
Aqueous Solutions: While water and saline are ideal for soluble compounds, they are generally unsuitable for lipophilic molecules like this compound.[1]
-
Organic Solvents: Co-solvents such as Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG) are frequently used to dissolve non-polar compounds.[1][3] However, their use must be carefully controlled due to potential toxicity at higher concentrations.[1][2]
-
Oil-Based Vehicles: For highly lipophilic drugs, oils like corn, olive, or sesame oil can be effective.[1]
-
Surfactants and Complexing Agents: Surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) and complexing agents (e.g., cyclodextrins) can enhance solubility and improve bioavailability.[4][5]
For initial in vivo studies of this compound, a common and generally well-tolerated vehicle combination is a mixture of DMSO, PEG 400, and a saline or buffer solution.
Quantitative Data Summary
The following table summarizes the properties and recommended concentrations of common solvents and excipients for the formulation of poorly soluble compounds for in vivo studies.
| Component | Function | Typical Concentration Range (% v/v) | Maximum Tolerated Dose (Rodent, IP/IV) | Key Considerations |
| DMSO | Primary Solvent | 5 - 10% | ~2.5 g/kg | Can cause local irritation and has potential to alter drug metabolism.[1][3] |
| PEG 400 | Co-solvent | 20 - 40% | ~10 g/kg | Generally well-tolerated but can be viscous.[6] |
| Tween 80 | Surfactant/Emulsifier | 1 - 5% | ~1 g/kg | Improves suspension stability and can enhance absorption. |
| Saline (0.9% NaCl) | Diluent | q.s. to 100% | N/A | Used to adjust final volume and tonicity.[1] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing Agent | 10 - 40% (w/v) | ~1.2 g/kg (mice) | Forms inclusion complexes to increase aqueous solubility.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Tween 80, USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, conical centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
pH meter
Preparation of Vehicle Stock Solutions
It is recommended to prepare stock solutions of the vehicle components to ensure consistency and streamline the formulation process.
-
10% Tween 80 Stock: Add 1 mL of Tween 80 to 9 mL of sterile saline. Mix thoroughly by inversion.
-
Vehicle Mixture (excluding this compound): Prepare a volume of the vehicle mixture sufficient for all planned doses and controls. For a common vehicle of 10% DMSO, 40% PEG 400, and 50% Saline, the following can be prepared:
-
1 mL DMSO
-
4 mL PEG 400
-
5 mL Sterile Saline
-
Vortex until a clear, homogenous solution is formed.
-
Dissolution Protocol for this compound
This protocol is designed to prepare a 10 mg/mL solution of this compound. Adjustments may be necessary based on the required final concentration.
-
Weigh this compound: Accurately weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution should be observed.
-
Addition of Co-solvent: Add 400 µL of PEG 400 to the solution. Vortex for another 1-2 minutes. The solution should remain clear.
-
Addition of Surfactant (Optional but Recommended): If precipitation is observed upon addition of aqueous solution, or to improve stability, add 50 µL of a 10% Tween 80 stock solution (final concentration of 0.5% Tween 80) and vortex.
-
Final Dilution: Slowly add sterile saline or PBS dropwise while vortexing to reach a final volume of 1 mL. Continue to vortex for 5 minutes.
-
Sonication: If any cloudiness or precipitation is observed, sonicate the solution in a water bath at room temperature for 5-10 minutes, or until the solution is clear.
-
Final Inspection: Visually inspect the final formulation for any undissolved particles. The solution should be clear and homogenous before administration.
-
Vehicle Control: Prepare a vehicle control by following the same procedure but omitting this compound.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Dissolution
Caption: Workflow for dissolving this compound for in vivo studies.
Hypothetical Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Fibrostatin D concentration for effective prolyl hydroxylase inhibition
Topic: Effective Concentrations and Methodologies for Prolyl Hydroxylase Inhibition with a Focus on Fibrostatin D and Modern Inhibitors.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). By hydroxylating specific proline residues on HIF-α subunits under normoxic conditions, PHDs mark them for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and initiates the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism has made PHD inhibitors a promising class of therapeutics for conditions such as anemia associated with chronic kidney disease.
This document provides an overview of this compound, a historically identified prolyl hydroxylase inhibitor, and compares it with modern, clinically relevant PHD inhibitors. It also details experimental protocols for assessing the efficacy of such inhibitors.
This compound: A Historical Perspective
This compound is one of several prolyl hydroxylase inhibitors isolated from Streptomyces catenulae subsp. griseospora.[1] Early in vitro studies demonstrated its inhibitory activity against prolyl hydroxylase.
Mechanism of Action of Prolyl Hydroxylase Inhibitors
Prolyl hydroxylase inhibitors act by preventing the hydroxylation of HIF-α subunits.[2][3][4] This inhibition mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[2][3] The stabilized HIF-α then activates downstream gene expression.
Quantitative Data: Inhibitor Concentrations
The efficacy of prolyl hydroxylase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal degradation inhibitory concentration (ID50). Below is a comparison of the reported inhibitory concentration for this compound against that of several modern PHD inhibitors.
| Inhibitor | Target Enzyme/System | Inhibitory Concentration (ID50/IC50) | Reference |
| This compound | Chick Embryo Prolyl Hydroxylase | 180 µM (ID50) | [1] |
| Fibrostatin C | Chick Embryo Prolyl Hydroxylase | 29 µM (ID50) | [5] |
| Roxadustat (FG-4592) | Recombinant Human PHD2 | 27 nM (IC50) | |
| Daprodustat (GSK1278863) | Recombinant Human PHD2 | 67 nM (IC50) | |
| Vadadustat (AKB-6548) | Recombinant Human PHD2 | 29 nM (IC50) | |
| Molidustat (BAY 85-3934) | Recombinant Human PHD2 | 7 nM (IC50) |
Experimental Protocols
The following are generalized protocols for assessing the activity of prolyl hydroxylase inhibitors.
In Vitro Prolyl Hydroxylase Activity Assay
This assay directly measures the enzymatic activity of purified PHD enzymes in the presence of an inhibitor.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human PHD2 enzyme.
-
Synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Co-factors: FeSO₄, Sodium L-ascorbate, 2-Oxoglutarate.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection system (e.g., MALDI-TOF mass spectrometer or antibody-based detection kit).
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PHD2 enzyme, HIF-1α peptide substrate, FeSO₄, and ascorbate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding 2-oxoglutarate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction, for example, by adding an acid.
-
Analyze the reaction products to quantify the extent of peptide hydroxylation. This can be done by measuring the mass shift of the peptide using mass spectrometry or through antibody-based methods that specifically recognize the hydroxylated proline residue.[6][7]
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell-Based HIF-1α Stabilization Assay (Immunoblotting)
This protocol assesses the ability of an inhibitor to stabilize endogenous HIF-1α in cultured cells.
Methodology:
-
Reagents and Materials:
-
Cell line (e.g., HeLa, U2OS, Hep3B).[8]
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors. Note: Due to the rapid degradation of HIF-1α, it is crucial to work quickly and on ice. Some protocols recommend the use of cobalt chloride in the lysis buffer to stabilize HIF-1α.[9][10]
-
Primary antibodies: anti-HIF-1α and an antibody against a loading control (e.g., β-actin or α-tubulin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with the PHD inhibitor at various concentrations for a specified duration (e.g., 4-6 hours).[8]
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.[11]
-
Collect the cell lysates and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane and incubate it with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent stabilization of HIF-1α.
-
Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of HIF by using a reporter gene (e.g., luciferase) under the control of an HRE promoter.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Transfect the cells with the HRE-luciferase reporter plasmid. It is often beneficial to co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization. Alternatively, stable cell lines expressing the reporter can be generated.[14]
-
After transfection, plate the cells and allow them to recover.
-
Treat the cells with the PHD inhibitor at various concentrations for a suitable time (e.g., 16-24 hours).[15]
-
Lyse the cells using the buffer provided with the luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
Normalize the HRE-driven luciferase activity to the control reporter activity (if used).
-
Calculate the fold induction of reporter activity relative to untreated cells to determine the dose-response relationship.
-
Conclusion
While this compound was an early discovery in the field of prolyl hydroxylase inhibition, its potency is considerably lower than that of modern, synthetically developed inhibitors. The protocols described provide a robust framework for researchers to evaluate the efficacy of any prolyl hydroxylase inhibitor, from initial in vitro screening to cell-based validation of its mechanism of action. These methods are essential for the characterization and development of new therapeutic agents targeting the HIF pathway.
References
- 1. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prolyl hydroxylase activity and collagen biosynthesis by fibrostatin C, a novel inhibitor produced by Streptomyces catenulae subsp. griseospora No. 23924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. pGL4.42[luc2P/HRE/Hygro] Vector Protocol [promega.com]
- 13. addgene.org [addgene.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pnas.org [pnas.org]
Application of Fibrostatin D in Fibrosis Research Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to the scarring and hardening of tissues, which can ultimately result in organ failure.[1] A key enzyme in the fibrotic process is prolyl 4-hydroxylase (P4H), which is essential for the synthesis and stabilization of collagen, the primary component of the fibrotic scar.[2][3][4] Fibrostatin D is a known inhibitor of proline hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[5][6] By inhibiting this enzyme, this compound presents a promising therapeutic strategy to mitigate excessive collagen deposition in fibrotic diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in various fibrosis research models. The protocols and information are based on the established role of prolyl 4-hydroxylase inhibitors in fibrosis research, offering a framework for investigating the anti-fibrotic potential of this compound.
Mechanism of Action
Collagen polypeptide chains require the hydroxylation of proline residues to form stable triple-helical structures at physiological temperatures.[2] This critical step is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs).[3][4] Inhibition of C-P4H leads to the synthesis of under-hydroxylated procollagen, which is unstable and consequently degraded intracellularly, thereby reducing the amount of collagen secreted into the extracellular space.[7] this compound, as a proline hydroxylase inhibitor, is hypothesized to exert its anti-fibrotic effects by this mechanism.
Caption: Mechanism of action of this compound.
Hypothetical Efficacy Data in Preclinical Fibrosis Models
The following tables present hypothetical quantitative data to illustrate the potential anti-fibrotic efficacy of this compound in various preclinical models. These values are for illustrative purposes and should be determined experimentally.
Table 1: In Vitro Efficacy of this compound on a Human Fibroblast Cell Line (TGF-β1 Induced)
| Parameter | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 µM) | TGF-β1 + this compound (10 µM) |
| Collagen I mRNA Expression (Fold Change) | 1.0 | 8.5 | 4.2 | 1.8 |
| α-SMA Protein Expression (Fold Change) | 1.0 | 6.2 | 3.1 | 1.5 |
| Soluble Collagen Content (µg/mL) | 5.2 | 25.8 | 12.5 | 7.1 |
| IC50 for P4H activity (nM) | - | - | \multicolumn{2}{c | }{To be determined} |
Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Parameter | Sham Control | Bleomycin + Vehicle | Bleomycin + this compound (10 mg/kg) | Bleomycin + this compound (30 mg/kg) |
| Ashcroft Fibrosis Score | 0.5 | 6.8 | 4.1 | 2.5 |
| Lung Collagen Content (µg/mg tissue) | 15.3 | 58.7 | 32.4 | 20.1 |
| Bronchoalveolar Lavage (BAL) Fluid Total Cells (x10^5) | 1.2 | 8.9 | 4.5 | 2.3 |
Table 3: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Renal Fibrosis Rat Model
| Parameter | Contralateral Kidney | UUO + Vehicle | UUO + this compound (15 mg/kg) | UUO + this compound (45 mg/kg) |
| Cortical Fibrotic Area (%) | <1 | 35.2 | 18.9 | 10.5 |
| Kidney Collagen Content (µg/mg tissue) | 8.9 | 42.1 | 25.3 | 15.8 |
| α-SMA Positive Area (%) | <0.5 | 28.6 | 14.7 | 7.9 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-fibrotic effects of this compound are provided below.
In Vitro Myofibroblast Differentiation and Collagen Synthesis Assay
This protocol describes the induction of fibroblast to myofibroblast differentiation using TGF-β1 and the assessment of the inhibitory effect of this compound.
Materials:
-
Human lung fibroblasts (e.g., IMR-90)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human TGF-β1
-
This compound
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
-
Antibodies for Western blotting (α-SMA, Collagen I, β-actin)
-
Sircol Soluble Collagen Assay Kit
Procedure:
-
Cell Culture: Culture human lung fibroblasts in DMEM supplemented with 10% FBS.
-
Induction of Differentiation: Seed cells in 6-well plates. Once confluent, serum-starve the cells for 24 hours. Then, treat with TGF-β1 (10 ng/mL) in the presence or absence of varying concentrations of this compound for 48 hours.
-
RNA Analysis: Lyse cells with TRIzol and extract total RNA. Perform qRT-PCR to analyze the gene expression of collagen I (COL1A1) and α-smooth muscle actin (ACTA2).
-
Protein Analysis: Lyse cells and perform Western blotting to determine the protein levels of Collagen I and α-SMA.
-
Soluble Collagen Measurement: Collect the cell culture supernatant and measure the amount of soluble collagen using the Sircol assay according to the manufacturer's instructions.
Caption: In vitro experimental workflow.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the induction of pulmonary fibrosis in mice using bleomycin and the evaluation of this compound's therapeutic potential.[8]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Sterile saline
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in sterile saline. Control animals receive saline only.
-
Treatment: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from day 1 or a later time point (therapeutic regimen) for 14-21 days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft method.
-
Collagen Content: Homogenize a portion of the lung tissue and determine the total collagen content using a hydroxyproline assay.
-
Bronchoalveolar Lavage (BAL): Perform BAL to assess inflammatory cell infiltration.
Caption: In vivo pulmonary fibrosis workflow.
In Vivo Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This protocol details the surgical induction of renal fibrosis in rats and the assessment of this compound's protective effects.[8]
Materials:
-
Sprague-Dawley rats (200-250 g)
-
Surgical instruments
-
This compound
-
Histology reagents (Sirius Red stain)
-
Antibody for immunohistochemistry (α-SMA)
Procedure:
-
Surgical Procedure: Anesthetize rats and perform a laparotomy to expose the left ureter. Ligate the ureter at two points. The contralateral (right) kidney serves as an internal control.
-
Treatment: Administer this compound or vehicle daily for a specified period (e.g., 7 or 14 days).
-
Endpoint Analysis: At the end of the study, euthanize the rats and harvest the kidneys.
-
Histology: Fix the kidneys in formalin, embed in paraffin, and section. Stain with Sirius Red to assess collagen deposition and quantify the fibrotic area.
-
Immunohistochemistry: Perform immunohistochemistry for α-SMA to identify myofibroblasts and quantify the positive staining area.
-
Biochemical Analysis: Homogenize a portion of the kidney cortex to measure collagen content via a hydroxyproline assay.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and storage.
Ordering Information
| Product | Catalog No. | Size |
| This compound | FSD-001 | 10 mg |
| FSD-002 | 50 mg |
Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. The experimental protocols are provided as a general guide and may require optimization for specific experimental conditions. It is the responsibility of the end-user to validate the performance of this compound for their specific application. There is currently no published data on the application of this compound in fibrosis research models. The information provided is based on the known mechanism of action of prolyl 4-hydroxylase inhibitors.
References
- 1. The hypoxia-inducible factor-α prolyl hydroxylase inhibitor FG4592 ameliorates renal fibrosis by inducing the H3K9 demethylase JMJD1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of prolyl 4-hydroxylase in vitro and in vivo by members of a novel series of phenanthrolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
Application Notes and Protocols for Studying HIF-1α Stabilization Using Prolyl Hydroxylase Inhibitors
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen tension (hypoxia). Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within its oxygen-dependent degradation (ODD) domain by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs). Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a multitude of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2]
The study of HIF-1α stabilization is crucial for understanding its role in both physiological and pathological processes, including cancer, ischemia, and inflammation. While "Fibrostatin D" is not a widely recognized agent for HIF-1α modulation in scientific literature, a common and effective method to study HIF-1α stabilization under normoxic conditions is through the use of small molecule inhibitors of prolyl hydroxylases. These inhibitors mimic the hypoxic state by preventing HIF-1α hydroxylation, leading to its accumulation. This document provides detailed application notes and protocols for utilizing such inhibitors to investigate HIF-1α stabilization and its downstream consequences.
Mechanism of Action of Prolyl Hydroxylase Inhibitors
Prolyl hydroxylase inhibitors are typically cell-permeable small molecules that act as competitive inhibitors of PHDs.[3] Many of these compounds are analogues of α-ketoglutarate, a co-substrate for the hydroxylation reaction. By binding to the active site of PHDs, these inhibitors prevent the hydroxylation of HIF-1α, thereby stabilizing it even in the presence of oxygen.
Below is a diagram illustrating the HIF-1α signaling pathway and the point of intervention for PHD inhibitors.
Caption: HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.
Application Notes
The chemical stabilization of HIF-1α using PHD inhibitors is a powerful tool for a variety of research applications:
-
Cancer Biology: To study the role of HIF-1α in tumor progression, angiogenesis, metabolism, and metastasis under normoxic conditions.[3]
-
Ischemia Research: To investigate the protective effects of HIF-1α stabilization in models of ischemic injury, such as myocardial infarction and stroke.
-
Wound Healing: To explore the therapeutic potential of enhancing HIF-1α activity to promote angiogenesis and tissue regeneration in chronic wounds.[4]
-
Inflammatory Diseases: To dissect the role of HIF-1α in regulating the inflammatory response in various cell types.
Quantitative Data on Common Prolyl Hydroxylase Inhibitors
The selection of a PHD inhibitor and its working concentration is critical for successful experimentation. The following table summarizes key quantitative data for several commonly used inhibitors. It is important to note that optimal concentrations can vary depending on the cell type and experimental conditions.
| Inhibitor | Abbreviation | Mechanism of Action | In Vitro Potency (IC50 for PHD2) | Typical Cell Culture Concentration | Key References |
| Dimethyloxallyl Glycine | DMOG | α-ketoglutarate analog | Not widely reported | 0.1 - 1 mM | [3][5][6] |
| Roxadustat | FG-4592 | α-ketoglutarate analog | 27 nM | 5 - 10 µM | [7][8][9] |
| Vadadustat | AKB-6548 | α-ketoglutarate analog | 29 nM | Not widely reported in basic research | [7][10][11] |
| Molidustat | BAY 85-3934 | α-ketoglutarate analog | 7 nM | 0.1 - 10 µM | [7][12] |
| Daprodustat | GSK1278863 | α-ketoglutarate analog | 67 nM | Not widely reported in basic research | [7] |
Experimental Protocols
The following are detailed protocols for the investigation of HIF-1α stabilization and the analysis of its downstream effects.
Experimental Workflow Overview
Caption: General experimental workflow for studying HIF-1α stabilization.
Protocol 1: Western Blot Analysis of HIF-1α Stabilization
This protocol describes the detection of stabilized HIF-1α in whole-cell lysates by Western blotting. Due to the rapid degradation of HIF-1α, careful and quick sample preparation is crucial.[13][14][15]
Materials:
-
Cell culture medium, PBS, and trypsin
-
PHD inhibitor of choice (e.g., DMOG, Sigma-Aldrich)
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 8% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α (e.g., from Novus Biologicals or BD Biosciences), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with the desired concentration of the PHD inhibitor (e.g., 1 mM DMOG) for the desired time (e.g., 4, 8, or 16 hours). Include a vehicle-treated control (e.g., DMSO or water).
-
Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto an 8% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Protocol 2: qRT-PCR Analysis of HIF-1α Target Gene Expression
This protocol is for quantifying the mRNA expression of HIF-1α target genes, such as VEGFA and SLC2A1 (GLUT1), following HIF-1α stabilization.
Materials:
-
Treated cell samples (from Protocol 1, step 2)
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers for target genes (VEGFA, SLC2A1) and a housekeeping gene (ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the buffer provided in the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the ΔΔCt method (Fold Change = 2-ΔΔCt).
-
Troubleshooting and Considerations
-
HIF-1α Detection: HIF-1α is a notoriously difficult protein to detect due to its low abundance and rapid degradation.[14] Ensure all steps of cell lysis and sample preparation are performed quickly and on ice. The use of cobalt chloride (100-150 µM) in the lysis buffer can further help in stabilizing HIF-1α during extraction.[13]
-
Antibody Selection: Use a well-validated antibody for HIF-1α. The observed band size may vary between 93-120 kDa due to post-translational modifications.[14]
-
Inhibitor Specificity: While PHD inhibitors are relatively specific, off-target effects can occur, especially at high concentrations. It is advisable to perform dose-response experiments to determine the lowest effective concentration.
-
Cell Type Variability: The response to PHD inhibitors can vary significantly between different cell types. It is important to optimize treatment conditions for each cell line.
The use of prolyl hydroxylase inhibitors provides a robust and convenient method for studying the stabilization and function of HIF-1α under normoxic conditions. These application notes and protocols offer a comprehensive guide for researchers to effectively employ this technique in their investigations into the diverse roles of HIF-1α in health and disease. Careful experimental design and optimization are key to obtaining reliable and reproducible results.
References
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vadadustat, a HIF Prolyl Hydroxylase Inhibitor, Improves Immunomodulatory Properties of Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Stabilization of Hypoxia-Inducible Factor Promotes Antimicrobial Activity of Human Macrophages Against Mycobacterium tuberculosis [frontiersin.org]
- 13. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 16. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for Assessing the Cytotoxicity of Fibrostatin D
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel therapeutic compounds.
Introduction: The evaluation of cytotoxicity is a critical step in the drug discovery process, providing essential insights into the potential of a compound to induce cell death.[1][2] This application note provides a detailed experimental framework for assessing the cytotoxic effects of a novel investigational compound, Fibrostatin D. The protocols herein describe three fundamental and widely used assays to quantify cell viability, necrosis, and apoptosis, offering a multi-parametric approach to characterizing a compound's cellular impact.
The described methodologies include the MTT assay for measuring metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) release assay for quantifying plasma membrane damage indicative of necrosis, and the Caspase-Glo® 3/7 assay for detecting the activation of key executioner caspases in the apoptotic pathway.[3][4][5]
Overall Experimental Workflow
The comprehensive assessment of this compound cytotoxicity follows a structured workflow. This process begins with the preparation of cultured cells, followed by treatment with a range of this compound concentrations. Subsequently, distinct assays are performed on the cell populations to measure viability, cytotoxicity (necrosis), and apoptosis. The final stage involves data analysis to determine key metrics such as the IC₅₀ value.
Caption: Workflow for assessing this compound cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[4]
Materials:
-
96-well flat-bottom sterile plates
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: Necrosis Assessment using LDH Release Assay
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[5][7] The released LDH catalyzes a reaction that results in a colored formazan product, which is directly proportional to the number of lysed cells.[5]
Materials:
-
Cell-free culture supernatants from the this compound treated plate
-
Commercially available LDH Cytotoxicity Assay Kit
-
Microplate spectrophotometer
Procedure:
-
Prepare Samples: Following the treatment period with this compound (as described in Protocol 1, steps 1-3), carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.
-
Set Up Controls: Prepare the following controls as per the kit manufacturer's instructions:
-
Background Control: Medium only.
-
Low LDH Release Control: Supernatant from untreated or vehicle-treated cells.
-
Maximum LDH Release Control: Add lysis buffer (provided in the kit) to untreated cells 45 minutes before supernatant collection to induce 100% cell lysis.[8]
-
-
Assay Reaction: Transfer 50 µL of supernatant from each sample and control well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[5]
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[3][9] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal, proportional to the amount of caspase activity.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1 (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 2 hours.[10]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Principles of Cytotoxicity Assays
The three recommended assays operate on distinct biological principles to provide a comprehensive view of this compound's cytotoxic effects. The MTT assay measures metabolic function, the LDH assay detects membrane rupture (necrosis), and the Caspase-3/7 assay quantifies a key enzymatic event in the apoptotic cascade.
Caption: Mechanisms of the MTT, LDH, and Caspase-3/7 assays.
Data Presentation
Quantitative data from each assay should be summarized in tables to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit the biological process by 50%, should be calculated from the dose-response curves.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 1.25 ± 0.08 | 100 ± 6.4 |
| 1 | 1.10 ± 0.06 | 88 ± 4.8 |
| 10 | 0.75 ± 0.05 | 60 ± 4.0 |
| 50 | 0.31 ± 0.03 | 25 ± 2.4 |
| 100 | 0.15 ± 0.02 | 12 ± 1.6 |
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 0.15 ± 0.02 | 0 ± 1.8 |
| 1 | 0.20 ± 0.03 | 8.3 ± 2.5 |
| 10 | 0.45 ± 0.04 | 50.0 ± 3.3 |
| 50 | 0.80 ± 0.07 | 108.3 ± 5.8 |
| 100 | 0.95 ± 0.08 | 133.3 ± 6.7 |
| Max LDH Release | 0.75 ± 0.05 | 100 |
% Cytotoxicity is calculated as: ((Sample Abs - Vehicle Abs) / (Max LDH Abs - Vehicle Abs)) * 100
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Assay)
| This compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Vehicle (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 5,200 ± 350 | 1.0 ± 0.07 |
| 1 | 8,300 ± 510 | 1.6 ± 0.10 |
| 10 | 25,500 ± 1,800 | 4.9 ± 0.35 |
| 50 | 15,100 ± 1,100 | 2.9 ± 0.21 |
| 100 | 7,800 ± 620 | 1.5 ± 0.12 |
Hypothetical Signaling Pathway: Extrinsic Apoptosis
While the precise mechanism of this compound is under investigation, a cytotoxic compound may induce apoptosis through various signaling cascades. The diagram below illustrates a simplified extrinsic (death receptor-mediated) apoptosis pathway, a potential mechanism that could be activated by a novel compound.
Caption: A potential extrinsic apoptosis pathway for this compound.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2.2. Apoptosis Assay [bio-protocol.org]
- 10. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Quantifying Fenofibrate ("Fibrostatin D") Activity
Disclaimer: The term "Fibrostatin D" does not correspond to a recognized molecule in publicly available scientific literature. The information provided below is based on the extensive body of research available for Fenofibrate , a well-characterized compound with functions that align with the likely intended topic of fibrotic and metabolic disease. It is presumed that "this compound" is a proprietary or novel compound with a mechanism of action analogous to Fenofibrate.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a prodrug that is rapidly converted in the body to its active metabolite, fenofibric acid.[1] It is a member of the fibrate class of drugs and is primarily used to treat hyperlipidemia.[2] The principal mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.[5] Activation of PPARα leads to increased transcription of genes involved in fatty acid oxidation, which in turn results in reduced triglyceride levels and a modest reduction in low-density lipoprotein (LDL) cholesterol.[3] Fenofibrate also increases high-density lipoprotein (HDL) cholesterol levels.[1] Additionally, fenofibrate has been shown to possess anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway.[6][7]
This document provides detailed protocols for quantifying the two primary activities of fenofibrate: activation of the PPARα signaling pathway and inhibition of the NF-κB signaling pathway. A third section details the analysis of its effects on lipid profiles, a key downstream consequence of its activity.
Quantification of PPARα Activation using a Luciferase Reporter Assay
This assay quantifies the ability of a test compound, such as fenofibric acid, to activate the PPARα signaling pathway. The principle of this assay is the use of a reporter gene (luciferase) under the control of a promoter containing Peroxisome Proliferator Response Elements (PPREs). When PPARα is activated, it binds to these PPREs and drives the expression of the luciferase enzyme, which can be quantified by measuring light output.
Experimental Protocol
a. Materials and Reagents:
-
HEK293T cells (or other suitable host cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other transfection reagent)
-
pSG5-hPPARα expression vector
-
pPPRE-luciferase reporter vector
-
pRL-TK (Renilla luciferase for normalization)
-
Fenofibric acid (active metabolite of Fenofibrate)
-
Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
b. Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, combine the expression and reporter plasmids (e.g., 50 ng pSG5-hPPARα, 100 ng pPPRE-luc, and 10 ng pRL-TK) with the transfection reagent according to the manufacturer's protocol.
-
Replace the cell culture medium with 50 µL of fresh, serum-free medium.
-
Add the transfection complex to each well and incubate for 4-6 hours at 37°C.
-
After incubation, add 50 µL of 2x concentrated complete growth medium to each well.
c. Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of fenofibric acid in the appropriate vehicle (e.g., DMSO) and then dilute in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of fenofibric acid or vehicle control.
-
Incubate the plate for an additional 24 hours at 37°C.
d. Luciferase Assay:
-
Following treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
e. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of fenofibric acid.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Concentration (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.5 |
| 1 | 5.2 |
| 10 | 15.8 |
| 50 | 25.3 |
| 100 | 26.1 |
Table 1: Example data for a PPARα luciferase reporter assay showing a dose-dependent increase in activity with fenofibric acid treatment.
Signaling Pathway Diagram
Caption: PPARα signaling pathway activated by Fenofibrate.
Quantification of NF-κB Inhibition using a Transcription Factor ELISA
This assay measures the ability of a compound to inhibit the activation of the NF-κB (p65 subunit) signaling pathway. It is a sensitive method for detecting specific NF-κB DNA binding activity in nuclear extracts.[8]
Experimental Protocol
a. Materials and Reagents:
-
THP-1 monocytes (or other suitable cell line)
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation of THP-1 cells
-
LPS (Lipopolysaccharide) to stimulate NF-κB activation
-
Fenofibric acid
-
Nuclear Extraction Kit
-
NF-κB (p65) Transcription Factor Assay Kit (e.g., Cayman Chemical Item No. 10007889)
-
Microplate reader capable of measuring absorbance at 450 nm
b. Cell Culture and Treatment:
-
Culture THP-1 monocytes in suspension.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
After differentiation, replace the medium with fresh serum-free medium and rest the cells for 24 hours.
-
Pre-treat the cells with various concentrations of fenofibric acid or vehicle control for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 1 hour to induce NF-κB activation.
c. Nuclear Extract Preparation:
-
Following treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
d. NF-κB (p65) ELISA:
-
Perform the ELISA according to the transcription factor assay kit manual. Briefly, this involves adding the nuclear extracts to a 96-well plate coated with a specific DNA sequence that binds active NF-κB.
-
The bound NF-κB (p65) is then detected using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance at 450 nm.[8]
e. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values to the protein concentration of the nuclear extracts.
-
Express the data as a percentage of the LPS-stimulated control.
-
Plot the percentage of NF-κB activity against the concentration of fenofibric acid and determine the IC50 value.
Data Presentation
| Treatment | Concentration | NF-κB (p65) Activity (% of LPS control) |
| Vehicle | - | 5% |
| LPS | 100 ng/mL | 100% |
| LPS + Fenofibric Acid | 10 µM | 75% |
| LPS + Fenofibric Acid | 50 µM | 48% |
| LPS + Fenofibric Acid | 100 µM | 22% |
Table 2: Example data for an NF-κB transcription factor ELISA showing a dose-dependent inhibition of LPS-induced NF-κB activity by fenofibric acid.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by Fenofibrate.
Quantification of Effects on Lipid Profiles
The ultimate physiological effect of fenofibrate is the modulation of plasma lipid levels. This can be quantified by analyzing blood samples from in vivo studies (e.g., in animal models or human clinical trials).
Experimental Protocol
a. Study Design:
-
Design a study with appropriate control (placebo) and treatment (fenofibrate) groups.
-
Administer fenofibrate or placebo to the subjects for a defined period (e.g., 12 weeks).
b. Sample Collection and Analysis:
-
Collect fasting blood samples at baseline and at the end of the treatment period.
-
Separate plasma or serum.
-
Measure the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C using standard enzymatic colorimetric assays on a clinical chemistry analyzer.
-
Apolipoprotein levels (e.g., ApoB, ApoA-I) can be measured by immunoturbidimetric assays.
c. Data Analysis:
-
Calculate the mean percentage change from baseline for each lipid parameter in both the control and treatment groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the changes.
Data Presentation
The following table summarizes data from various clinical studies on the effect of fenofibrate monotherapy on lipid profiles.
| Study / Parameter | Baseline (mean) | End of Study (mean) | Percentage Change |
| FIELD Study [9] | |||
| Triglycerides | 153 mg/dL | 119 mg/dL | -22% |
| LDL-C | 119 mg/dL | 112 mg/dL | -6% |
| HDL-C | 43 mg/dL | 43.5 mg/dL | +1.2% |
| DAIS Study [10] | |||
| Triglycerides | 221 mg/dL | 159 mg/dL | -28% |
| LDL-C | 132 mg/dL | 124 mg/dL | -6% |
| HDL-C | 40 mg/dL | 42.8 mg/dL | +7% |
| Farnier et al. 2005 [10] | |||
| Triglycerides | N/A | N/A | -43.2% |
| LDL-C | N/A | N/A | -5.5% |
| HDL-C | N/A | N/A | +18.8% |
| ApoB | N/A | N/A | -15.2% |
Table 3: Summary of quantitative data from clinical trials on the effect of fenofibrate on lipid profiles.
Experimental Workflow Diagram
Caption: Workflow for quantifying lipid profile changes.
References
- 1. droracle.ai [droracle.ai]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 10. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Fibrostatin D and its Metabolites in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Fibrostatin D and its putative metabolites in human plasma. This compound is a novel compound under investigation for its potential therapeutic effects. Understanding its pharmacokinetic profile, including the formation and elimination of its metabolites, is crucial for drug development. This method utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation, providing a high-throughput solution for preclinical and clinical studies. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
This compound is a new chemical entity belonging to the fibrate class of drugs, which are known for their lipid-regulating properties. Fibrates are agonists of the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism[1]. The analysis of fibrates and their metabolites, which are often pharmacologically active, is essential for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific data on this compound is not yet publicly available, this application note provides a comprehensive protocol based on established methods for similar compounds like fenofibrate[2][3][4]. This method is designed for researchers, scientists, and drug development professionals engaged in the evaluation of new fibrate-class compounds.
Experimental
Materials and Reagents
-
Analytes and Internal Standard (IS): this compound and its potential metabolites (analytical standards). A structurally similar but chromatographically distinct compound should be used as an internal standard (e.g., a deuterated analog of this compound or another fibrate).
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) of LC-MS grade. Formic acid (FA), HPLC grade.
-
Reagents: Ultrapure water. Human plasma (K2EDTA).
-
Sample Preparation: Protein precipitation plates or microcentrifuge tubes.
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[5].
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% FA)[3].
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative depending on the analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Capillary Voltage | 3000 V |
| Cone Voltage | 30 V |
| MRM Transitions | To be determined by infusing pure standards of this compound and its metabolites. |
Note: The specific MRM transitions, cone voltage, and collision energy must be optimized for this compound and its metabolites by direct infusion of the analytical standards into the mass spectrometer.
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Table 2: Representative Quantitative Performance (Hypothetical Data for this compound)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 1 - 1000 | 1 | 95 - 105 | < 15 |
| Metabolite M1 | 1 - 1000 | 1 | 93 - 107 | < 15 |
| Metabolite M2 | 5 - 2000 | 5 | 96 - 104 | < 15 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. The acceptance criteria for accuracy are typically within ±15% (±20% at the LLOQ) of the nominal concentration, and for precision, the %RSD should not exceed 15% (20% at the LLOQ)[6].
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Putative metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of this compound and its potential metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for supporting pharmacokinetic and toxicokinetic studies in the development of this new therapeutic agent. The method can be readily adapted and validated for specific metabolites as they are identified.
References
- 1. Occurrence of fibrates and their metabolites in source and drinking water in Shanghai and Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method [mdpi.com]
- 6. agilent.com [agilent.com]
Techniques for the Synthesis of Fibrate Derivatives: Application Notes and Protocols
These application notes provide a comprehensive overview of the chemical synthesis of fibrate derivatives, a class of compounds recognized for their therapeutic potential as lipid-lowering agents. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for the synthesis and characterization of these molecules. Fibrates, such as fenofibrate, primarily exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), which play a key role in lipid metabolism.
Application Notes
Fibrate derivatives are analogs of phenoxyisobutyric acid and are of significant interest in medicinal chemistry due to their potential to treat dyslipidemia and related cardiovascular diseases.[1] The synthesis of novel fibrate derivatives allows for the exploration of structure-activity relationships, aiming to enhance therapeutic efficacy and reduce potential side effects. The core structure of these compounds typically consists of a substituted aromatic ring linked to an isobutyric acid moiety through an ether bond. Modifications to the aromatic ring, the acidic group, or the linking chain can lead to derivatives with altered pharmacokinetic and pharmacodynamic properties.
The general synthetic strategy often involves the coupling of a substituted phenol with an α-bromo ester, followed by hydrolysis to the corresponding carboxylic acid. Further derivatization can be achieved by esterification or amidation of the carboxylic acid group. These synthetic routes are generally robust and can be adapted to produce a wide array of derivatives for biological screening.
Experimental Protocols
The following protocols describe the synthesis of fenofibric acid, a key intermediate, and its subsequent conversion to ester derivatives, exemplified by the synthesis of fenofibrate.
Protocol 1: Synthesis of Fenofibric Acid
This protocol outlines the synthesis of fenofibric acid from 4-hydroxybenzophenone and isopropyl 2-bromo-2-methylpropanoate, followed by hydrolysis.
Materials:
-
4-hydroxybenzophenone
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH)
-
2-butanone
-
Hydrochloric acid (HCl)
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Ethyl acetate
-
Methanol
Procedure:
-
Synthesis of Isopropyl 2-(4-benzoylphenoxy)-2-methylpropanoate (Fenofibrate precursor):
-
To a stirred solution of 4-hydroxybenzophenone in a suitable solvent like toluene, slowly add aluminum chloride (AlCl₃) at 0°C.[2]
-
Add isopropyl 2-bromo-2-methylpropanoate and potassium carbonate (K₂CO₃) to the reaction mixture in dimethylacetamide (DMA).[2]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
-
Hydrolysis to Fenofibric Acid:
-
Dissolve the purified isopropyl 2-(4-benzoylphenoxy)-2-methylpropanoate in a mixture of 2-butanone and a 1M aqueous solution of sodium hydroxide (NaOH).[2]
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).[2]
-
After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2.
-
Extract the precipitated fenofibric acid with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield fenofibric acid.
-
Protocol 2: Synthesis of Fenofibric Acid Ester Derivatives
This protocol describes the esterification of fenofibric acid to generate various ester derivatives.
Materials:
-
Fenofibric acid
-
Various alcohols (e.g., methanol, ethanol, propanol)
-
Sulfuric acid (H₂SO₄) or other acidic catalyst
-
Appropriate solvent (e.g., the corresponding alcohol)
Procedure:
-
Dissolve fenofibric acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting ester derivative by column chromatography or recrystallization.
Quantitative Data
The synthesis of fibrate derivatives often proceeds with good to excellent yields. The following table summarizes representative data for the synthesis of fenofibrate and its key intermediate.
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| Isopropyl 2-(4-benzoylphenoxy)-2-methylpropanoate | 4-hydroxybenzophenone, Isopropyl 2-bromo-2-methylpropanoate | Williamson Ether Synthesis | High | [3] |
| Fenofibric Acid | Isopropyl 2-(4-benzoylphenoxy)-2-methylpropanoate | Hydrolysis | ~95% | [2] |
| Fenofibric Acid Ester Derivatives | Fenofibric Acid, Various Alcohols | Esterification | Variable | [2] |
Visualizations
Synthetic Workflow for Fibrate Derivatives
The following diagram illustrates the general synthetic pathway for producing fenofibric acid and its ester derivatives.
Caption: General synthetic scheme for fibrate derivatives.
PPAR Signaling Pathway
Fibrates exert their therapeutic effects by activating the PPARα signaling pathway. The diagram below outlines the key steps in this pathway.
Caption: Mechanism of action of fibrates via the PPARα pathway.[4]
References
Troubleshooting & Optimization
Common issues with Fibrostatin D stability in media
Technical Support Center: Fibrostatin D
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues related to the stability of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For optimal stability, we recommend storing this compound in its lyophilized form at -20°C or -80°C.[1][2] Once reconstituted, the peptide solution should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation and aggregation.[1][2]
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
A2: Precipitation may indicate that the peptide has aggregated or exceeded its solubility limit in the chosen buffer.[3] Do not use the stock if visible precipitates are present. We recommend preparing a fresh stock solution. To prevent this, ensure the reconstitution buffer pH is optimal (see product datasheet) and consider storing at a slightly lower concentration. Storing proteins at a concentration of 1–5 mg/mL is often recommended to balance solubility and stability.[2]
Q3: Can I add this compound directly to my complete cell culture medium containing serum?
A3: While this compound is compatible with most standard cell culture media, direct addition to serum-containing media can sometimes lead to interactions with serum proteins or degradation by proteases. For sensitive experiments, we recommend pre-diluting this compound in a serum-free basal medium immediately before adding it to the complete medium in the culture vessel.
Q4: How long is this compound stable in my cell culture medium at 37°C?
A4: The stability of this compound at 37°C is medium-dependent. In standard DMEM with 10% FBS, a significant loss of activity can be observed after 48 hours due to proteolytic degradation and potential aggregation.[4] For long-term experiments, we advise replacing the medium with freshly prepared this compound every 24-48 hours. Please refer to the stability data tables below for more details.
Troubleshooting Guide
This guide addresses common issues related to this compound stability that may lead to inconsistent experimental results.
Issue 1: Loss of Bioactivity or Inconsistent Results
If you are observing a reduction in the expected biological effect of this compound, it may be linked to peptide instability.
Possible Causes and Solutions:
-
Proteolytic Degradation: Cell culture media, especially those supplemented with serum, contain proteases that can degrade this compound.[4][5]
-
Aggregation: this compound can form aggregates, especially at high concentrations or under suboptimal pH or temperature conditions, rendering it inactive.[7][8][9]
-
Solution: Confirm the pH of your stock solution and final culture medium. Use Size-Exclusion Chromatography (SEC-HPLC) to check for the presence of aggregates in your stock solution (see Protocol 1). Avoid vigorous vortexing; mix by gentle inversion.
-
-
Oxidation: Key residues within the peptide may be susceptible to oxidation, which can compromise its function.[1]
-
Solution: Prepare solutions using degassed, high-purity water. Minimize the solution's exposure to air. If oxidation is suspected, consider adding a reducing agent like DTT to your storage buffer, but be aware of its potential effects on your cell culture system.[2]
-
Caption: Troubleshooting workflow for this compound bioactivity issues.
Issue 2: Variability Between Experiments
Batch-to-batch variability in results can often be traced back to inconsistent handling of this compound.
Possible Causes and Solutions:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution introduces instability.[1]
-
Solution: Always aliquot the reconstituted stock into single-use volumes to ensure you are using a fresh aliquot for each experiment.
-
-
Inconsistent Media Preparation: Small variations in media pH or composition can affect this compound stability.[10]
-
Solution: Standardize your media preparation protocol. Ensure the final pH is consistent after all supplements, including this compound, are added.
-
Data Presentation: Stability of this compound
The following tables summarize stability data from internal studies.
Table 1: Stability of this compound (10 µg/mL) in Different Media at 37°C
| Time (Hours) | % Remaining Active this compound (DMEM + 10% FBS) | % Remaining Active this compound (Serum-Free DMEM) | % Remaining Active this compound (Opti-MEM) |
|---|---|---|---|
| 0 | 100% | 100% | 100% |
| 12 | 85% | 98% | 95% |
| 24 | 65% | 95% | 91% |
| 48 | 40% | 88% | 82% |
| 72 | 15% | 75% | 70% |
Table 2: Effect of Storage Temperature on Reconstituted this compound (1 mg/mL)
| Storage Condition | % Aggregation after 1 Week | % Remaining Activity after 1 Week |
|---|---|---|
| 4°C | 15.2% | 78% |
| -20°C (3 freeze-thaw cycles) | 8.5% | 85% |
| -80°C (single-use aliquot) | < 1% | > 99% |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by SEC-HPLC
This protocol allows for the detection and quantification of soluble aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-Exclusion column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
This compound sample (reconstituted stock)
Methodology:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Dilute the this compound stock solution to 0.5 mg/mL in the mobile phase.
-
Inject 20 µL of the diluted sample onto the column.
-
Monitor the elution profile at 280 nm.
-
The monomeric form of this compound should elute as a major peak at a specific retention time (e.g., ~12 minutes). High molecular weight aggregates will elute earlier.
-
Calculate the percentage of aggregate by integrating the area of the aggregate peaks relative to the total peak area.
Protocol 2: Cell-Based Bioactivity Assay
This protocol determines the functional stability of this compound by measuring its ability to inhibit the Fibro-Growth Factor Receptor (FGFR) pathway.
Materials:
-
Fibroblast cell line expressing FGFR (e.g., NIH/3T3)
-
96-well cell culture plates
-
Fibro-Growth Factor (FGF)
-
This compound samples (fresh vs. incubated in media)
-
Phospho-ERK1/2 antibody and secondary detection reagents
-
Microplate reader for ELISA or Western Blot imaging system
Methodology:
-
Seed fibroblasts in a 96-well plate and grow to 80-90% confluency.
-
Prepare your this compound samples:
-
Control: Freshly diluted this compound in serum-free media.
-
Test Sample: this compound that has been incubated in your experimental media (e.g., DMEM + 10% FBS) at 37°C for 24 or 48 hours.
-
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with the control and test samples of this compound at various concentrations for 1 hour.
-
Stimulate the cells with a constant concentration of FGF for 10 minutes to activate the FGFR pathway.
-
Lyse the cells and measure the levels of phosphorylated ERK1/2 (a downstream marker of FGFR activation) using ELISA or Western Blot.
-
Compare the inhibitory capacity of the "Test Sample" to the "Control." A rightward shift in the IC50 curve for the test sample indicates a loss of bioactivity.
Caption: this compound inhibits the FGFR signaling pathway.
References
- 1. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors - Creative Proteomics [creative-proteomics.com]
- 8. Identification of process conditions influencing protein aggregation in Chinese hamster ovary cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellculturedish.com [cellculturedish.com]
Troubleshooting off-target effects of Fibrostatin D
Technical Support Center: Fibrostatin D
Welcome to the technical support center for this compound. This resource is designed to help you troubleshoot and understand potential off-target effects observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 2 (PLOD2). PLOD2 is a crucial enzyme responsible for the hydroxylation of lysine residues in procollagen, a critical step for the formation of stable collagen cross-links. By inhibiting PLOD2, this compound aims to reduce pathological collagen deposition in fibrotic conditions.
Q2: I'm observing unexpected changes in gene expression related to histone methylation after treatment with this compound. Why is this happening?
This is a known off-target effect of this compound at higher concentrations. This compound can exhibit inhibitory activity against other members of the 2-oxoglutarate dioxygenase superfamily, to which PLOD2 belongs. A key off-target is the histone demethylase JMJD3 (KDM6B), which can lead to alterations in histone methylation status and subsequent changes in gene expression. We recommend performing a dose-response experiment to find the optimal concentration that minimizes this effect while maintaining PLOD2 inhibition.
Q3: My cells are showing increased phosphorylation of ERK1/2 (p-ERK) after treatment. Is this related to this compound?
Yes, this can be an off-target effect. At concentrations above the optimal range for PLOD2 inhibition, this compound has been observed to indirectly activate the MAPK/ERK signaling pathway in some cell types. This is thought to be a compensatory response or a result of interaction with an upstream kinase. If p-ERK is a concern for your experimental model, consider using a lower concentration of this compound or co-treatment with a specific MEK inhibitor.
Q4: I am seeing a decrease in cell viability at my target concentration. Is this compound cytotoxic?
This compound exhibits low cytotoxicity at its effective concentration for PLOD2 inhibition. However, at significantly higher concentrations (typically >10 µM), off-target effects and general cellular stress can lead to a reduction in cell viability. It is crucial to determine the optimal, non-toxic concentration for your specific cell line using a dose-response cell viability assay.
Troubleshooting Guides
Issue 1: Unexpected Changes in Gene Expression or Cell Phenotype
If you observe phenotypic changes or gene expression alterations inconsistent with PLOD2 inhibition, you may be encountering off-target effects.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental results.
Experimental Protocol: Western Blot for Off-Target Pathway Activation
-
Cell Seeding and Treatment: Seed your cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time period.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-H3K27me3, anti-Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities and normalize phosphorylated or modified proteins to their total protein counterparts.
Issue 2: High Background or Inconsistent PLOD2 Inhibition
If you are not observing the expected decrease in collagen cross-linking or other downstream markers, follow these steps.
Data on this compound Selectivity:
The following table summarizes the inhibitory concentrations of this compound against its primary target and key off-targets. Use this data to select an appropriate concentration for your experiments.
| Target | IC50 (µM) | Recommended Max Concentration (µM) | Notes |
| PLOD2 (Primary) | 0.5 | 1.0 - 2.5 | Primary target for inhibiting collagen maturation. |
| JMJD3 (KDM6B) | 8.5 | < 5.0 | Off-target. Inhibition leads to changes in histone methylation. |
| MAPK/ERK Pathway | > 10 | < 5.0 | Indirect activation observed at higher concentrations. |
| General Cytotoxicity | > 15 | < 10.0 | Varies by cell line. Always perform a viability assay. |
Signaling Pathway Overview:
The diagrams below illustrate the intended and off-target pathways of this compound.
Caption: Intended inhibitory pathway of this compound on PLOD2.
Caption: Known off-target effects of this compound at high concentrations.
Experimental Protocol: Cell Viability (MTS/MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control. Include a "no cells" blank control.
-
Incubation: Incubate for your standard experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the results to the vehicle control wells (set to 100% viability) and plot the dose-response curve to determine the concentration at which viability decreases.
Technical Support Center: Optimizing Fibrostatin D Dosage
Note: Information on a compound specifically named "Fibrostatin D" is not publicly available. This guide has been created using Fenofibrate, a well-characterized inhibitor, as a proxy to demonstrate the structure and content of a technical support resource for dosage optimization. The principles and methodologies described are broadly applicable to novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture experiments?
A1: For initial dose-response experiments, a broad concentration range is recommended to determine the IC50 value (the concentration that inhibits 50% of the target activity). A logarithmic or semi-logarithmic dilution series is often effective.[1] We suggest starting with a range of 10 nM to 100 µM. A common concentration used in in-vitro studies for compounds with similar mechanisms is 25 µM.
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] Activation of PPARα leads to downstream effects on lipid metabolism and inflammation. A key inhibitory function is the downregulation of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines.[4]
Q3: What solvents should be used to dissolve and dilute this compound?
A3: this compound is poorly soluble in aqueous solutions. It should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[5] Subsequent dilutions to working concentrations should be made in the appropriate cell culture medium. It is crucial to have a vehicle control in your experiments with the same final concentration of the solvent as in the experimental conditions.[5]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For signaling pathway studies (e.g., phosphorylation events), shorter incubation times (30 minutes to 6 hours) may be sufficient.[6] For experiments measuring changes in gene expression or cell viability, longer incubation times (24 to 72 hours) are typically required. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.[7] 2. Pipetting errors.[8] 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding. Optimize and standardize cell seeding density for your specific cell line and assay.[7] 2. Use calibrated pipettes and proper pipetting techniques. Automate liquid handling steps if possible.[7] 3. Avoid using the outer wells of the plate, or fill them with a buffer or medium to maintain humidity. |
| No inhibitory effect observed | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The compound has degraded. 4. The target pathway is not active in your cell model. | 1. Perform a dose-response experiment with a wider and higher concentration range.[1] 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Prepare fresh stock solutions and store them appropriately. 4. Confirm the expression and activity of the target pathway in your chosen cell line. |
| High levels of cell death (cytotoxicity) | 1. The concentration of this compound is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cells are unhealthy or were passaged too many times.[8] | 1. Lower the concentration range of this compound in your experiments. 2. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). 3. Use healthy, low-passage cells for your experiments and ensure they are not over-confluent.[8] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent culture media and supplements.[8] 3. Fluctuation in incubator conditions (temperature, CO2).[8] | 1. Use cells within a defined passage number range for all experiments. 2. Use the same lot of media and supplements for a set of experiments to minimize variability.[8] 3. Regularly monitor and calibrate your incubator.[8] |
Data Presentation
Table 1: Dose-Dependent Inhibition of NF-κB Activity by this compound in Macrophages
| This compound Concentration | NF-κB Reporter Activity (Relative Luciferase Units) | Percent Inhibition |
| Vehicle Control (0 µM) | 100 ± 5.2 | 0% |
| 0.1 µM | 85 ± 4.1 | 15% |
| 1 µM | 62 ± 3.7 | 38% |
| 10 µM | 35 ± 2.9 | 65% |
| 25 µM | 18 ± 2.1 | 82% |
| 50 µM | 15 ± 1.8 | 85% |
| 100 µM | 14 ± 1.5 | 86% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Untreated | 15.2 ± 2.1 | 20.5 ± 3.4 |
| LPS (100 ng/mL) | 542.8 ± 25.6 | 876.3 ± 45.1 |
| LPS + this compound (25 µM) | 121.5 ± 10.3 | 215.7 ± 18.9 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Dose-Response Curve
-
Cell Seeding: Seed your target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 100 µM).[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations for the optimized time. Include appropriate controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound signaling pathway inhibiting NF-κB activation.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for high variability in experimental replicates.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Fibrostatin D in Prolyl Hydroxylase Inhibition Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibrostatin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during prolyl hydroxylase (PHD) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
This compound is a known inhibitor of prolyl hydroxylase. It belongs to a class of compounds that prevent the hydroxylation of proline residues on target proteins, most notably Hypoxia-Inducible Factor alpha (HIF-α). By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. This, in turn, activates the transcription of various genes involved in processes like erythropoiesis and angiogenesis.
Q2: At what concentration should I expect to see inhibition with this compound?
The half-maximal inhibitory concentration (ID50) for this compound has been reported to be approximately 180 µM in an in vitro assay using prolyl hydroxylase from chick embryos. However, the optimal concentration for your specific assay may vary depending on the experimental conditions, including the source and concentration of the PHD enzyme, substrate concentration, and buffer composition.
Troubleshooting Guide: Why is my this compound not inhibiting prolyl hydroxylase?
If you are not observing the expected inhibition of prolyl hydroxylase activity with this compound, there are several potential reasons. This guide will walk you through a series of troubleshooting steps to identify the issue.
Step 1: Verify the Integrity and Handling of this compound
A primary reason for the lack of inhibitor activity is the degradation or improper handling of the compound itself.
Is your this compound properly dissolved and stable?
-
Solubility: There is limited publicly available data on the specific solubility of this compound. However, based on the properties of similar chemical structures (naphthoquinone derivatives), it is recommended to first dissolve this compound in an organic solvent like DMSO before preparing aqueous dilutions.[1][2] Many small molecule inhibitors have limited aqueous solubility and can precipitate out of solution, rendering them inactive.
-
Stability: The N-acetyl-cysteine moiety in this compound suggests potential sensitivity to oxidation and pH.[3][4] It is crucial to protect the compound from excessive light and air exposure. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. It is advisable to perform your own stability tests under your specific experimental conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Prepare a concentrated stock solution in 100% DMSO. | Naphthoquinone derivatives often exhibit good solubility in DMSO.[1] |
| Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | Minimizes degradation from repeated freeze-thaw cycles. |
| Working Dilutions | Prepare fresh dilutions in your assay buffer immediately before use. | The stability of this compound in aqueous buffers is not well-characterized and may be limited. |
| Light Sensitivity | Protect stock solutions and experimental setups from direct light. | Naphthoquinone structures can be light-sensitive. |
Step 2: Scrutinize Your Experimental Protocol
Careful review of your assay protocol is essential to rule out any methodological errors.
Is your prolyl hydroxylase assay performing as expected?
-
Positive Control: Always include a known, well-characterized prolyl hydroxylase inhibitor (e.g., DMOG, IOX2) as a positive control in your experiments. This will confirm that your assay is capable of detecting inhibition.
-
Enzyme Activity: Ensure that your prolyl hydroxylase enzyme is active. You can verify this by running a reaction with the enzyme and substrate in the absence of any inhibitor. You should observe a robust signal indicating enzyme activity.
-
Substrate and Cofactor Concentrations: Prolyl hydroxylases require Fe(II), 2-oxoglutarate, and ascorbate as cofactors. Ensure that these are present at optimal concentrations in your assay buffer. The concentration of the peptide substrate should also be appropriate for your assay.
-
Assay Buffer pH: The pH of your assay buffer can significantly impact both enzyme activity and inhibitor stability. Most prolyl hydroxylase assays are performed at a physiological pH between 7.0 and 8.0.
Step 3: Consider the Broader Biological Context
If you are working in a cell-based system, additional factors can influence the apparent activity of this compound.
Could cellular factors be preventing this compound from reaching its target?
-
Cell Permeability: this compound must be able to cross the cell membrane to reach the intracellular prolyl hydroxylase enzymes. If the compound has poor cell permeability, you may not observe an effect in a cellular assay.
-
Efflux Pumps: Some cells express efflux pumps that can actively transport small molecules out of the cell, thereby reducing the intracellular concentration of the inhibitor.
-
Metabolism: The cells may metabolize this compound into an inactive form.
Experimental Protocols
General Protocol for an In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Colorimetric)
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 2 mM Ascorbate, 50 µM FeSO₄, 100 µg/mL BSA. Prepare fresh.
-
Enzyme Solution: Dilute recombinant human PHD2 to the desired concentration in Assay Buffer.
-
Substrate Solution: Prepare a stock solution of a HIF-1α peptide substrate in water.
-
2-Oxoglutarate Solution: Prepare a stock solution of 2-oxoglutarate in water.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Positive Control: Prepare a stock solution of a known PHD inhibitor (e.g., DMOG) in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of this compound or control (at various concentrations) to the wells of a 96-well plate.
-
Add 75 µL of a master mix containing Assay Buffer, enzyme, and substrate to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of 2-oxoglutarate solution to each well.
-
Incubate for the desired time (e.g., 60 minutes) at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
-
Detection:
-
Detect the amount of hydroxylated peptide or consumed 2-oxoglutarate using a commercially available colorimetric detection kit, following the manufacturer's protocol.[5]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Prolyl Hydroxylase Action and Inhibition
Caption: Prolyl hydroxylase (PHD) activity and its inhibition by this compound.
Troubleshooting Workflow for Ineffective this compound Inhibition
Caption: A logical workflow to troubleshoot lack of this compound activity.
Logical Relationship of Potential Issues
Caption: Potential root causes for the failure of this compound to show inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-cysteine Increases Chemical Stability of Hydroquinone in Pharmaceutical Formulations: a Theoretical and Experimental Approach – ScienceOpen [scienceopen.com]
- 5. abcam.com [abcam.com]
Preventing degradation of Fibrostatin D during storage
Disclaimer: The information provided in this document is for a hypothetical molecule, "Fibrostatin D." The degradation pathways and experimental data are based on general principles of biopharmaceutical stability and publicly available information on similar molecules. Researchers should validate these recommendations for their specific product.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: The stability of this compound, like many biopharmaceuticals, is sensitive to environmental conditions.[1][2] Key factors that can lead to its degradation include:
-
Temperature: Exposure to excessive heat or freeze-thaw cycles can denature the protein, leading to loss of activity.[1]
-
pH: Deviations from the optimal pH range of the formulation buffer can lead to chemical degradation, such as hydrolysis.
-
Light Exposure: Particularly UV light, can induce photochemical reactions that degrade the active ingredients.[1]
-
Oxidation: Exposure to oxygen or oxidizing agents can modify amino acid residues, potentially altering the protein's structure and function.[2]
-
Mechanical Stress: Agitation or shearing, for instance during shipping, can cause aggregation.[2]
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection can be the first indicator of potential degradation. Look for:
-
Changes in color or clarity: A change from a clear, colorless solution to cloudy or colored may indicate aggregation or chemical changes.
-
Particulate matter: The presence of visible particles can be a sign of protein aggregation.
-
Increased viscosity: This may also suggest the formation of aggregates.
Q3: How can I monitor the stability of my this compound samples?
A3: Several analytical techniques can be employed to monitor the stability and integrity of this compound:
-
Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC): To detect and quantify aggregates and fragments.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess purity and detect chemical modifications.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize aggregation and fragmentation under reducing and non-reducing conditions.[3]
-
Mass Spectrometry (MS): To identify specific chemical modifications such as oxidation or deamidation.
-
Biological Activity Assays: To ensure the therapeutic efficacy of the protein is retained.[3]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SE-HPLC
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Improper Storage Temperature | 1. Verify the storage temperature records for any deviations. 2. Perform a forced degradation study by exposing a control sample to temperature fluctuations to confirm the effect. | Ensure continuous temperature monitoring with calibrated equipment. Use validated shipping containers for transport. |
| Freeze-Thaw Cycles | 1. Review the handling logs to determine the number of freeze-thaw cycles the sample has undergone. 2. Analyze samples subjected to a varying number of freeze-thaw cycles to establish a limit. | Aliquot this compound into single-use volumes upon receipt to minimize freeze-thaw cycles. |
| Mechanical Stress | 1. Investigate the shipping and handling procedures for any instances of excessive agitation. 2. Subject a sample to controlled agitation (e.g., vortexing) to assess its susceptibility to mechanical stress. | Use appropriate packaging to minimize vibration and shock during transport. Avoid vigorous mixing or vortexing of the solution. |
| Incompatible Buffer Formulation | 1. Confirm the pH and composition of the storage buffer. 2. If possible, exchange the buffer to a recommended formulation. | Always use the manufacturer-recommended buffer for storage and dilution. |
Issue 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Chemical Degradation (e.g., Oxidation, Hydrolysis) | 1. Analyze the sample using RP-HPLC and Mass Spectrometry to identify potential chemical modifications. 2. Perform forced degradation studies (e.g., exposure to an oxidizing agent or extreme pH) to identify degradation products.[4][5] | Store this compound protected from light and in an oxygen-depleted environment if it is sensitive to oxidation. Use a buffer with optimal pH stability. |
| Protein Denaturation | 1. Use biophysical techniques like Circular Dichroism (CD) or Differential Scanning Calorimetry (DSC) to assess the protein's secondary and tertiary structure.[3] 2. Compare the structural profile to a reference standard. | Strictly adhere to the recommended storage temperatures. Avoid exposure to denaturing agents. |
| Incorrect Protein Concentration | 1. Re-quantify the protein concentration using a validated method (e.g., UV-Vis spectroscopy at 280 nm, BCA assay). | Regularly calibrate instruments used for concentration measurement. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5]
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in its formulation buffer.
- Aliquot the stock solution for each stress condition.
2. Stress Conditions:
- Acid Hydrolysis: Add 0.1 M HCl to the sample to achieve a final pH of 3.0. Incubate at 40°C for 24, 48, and 72 hours.
- Base Hydrolysis: Add 0.1 M NaOH to the sample to achieve a final pH of 10.0. Incubate at 40°C for 24, 48, and 72 hours.
- Oxidation: Add hydrogen peroxide to the sample to a final concentration of 0.05%. Incubate at room temperature for 2, 4, and 8 hours.
- Thermal Stress: Incubate samples at 50°C and 70°C for 1, 3, and 7 days.
- Photostability: Expose the sample to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
3. Analysis:
- At each time point, neutralize the acid and base-stressed samples.
- Analyze all samples, including an unstressed control, using a suite of analytical methods:
- SE-HPLC to monitor aggregation and fragmentation.
- RP-HPLC to monitor the formation of new peaks (degradation products).
- SDS-PAGE (reduced and non-reduced) to visualize changes in molecular weight.
- Mass Spectrometry to identify the mass of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate the intact this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60-20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. biopharminternational.com [biopharminternational.com]
Addressing batch-to-batch variability of Fibrostatin D
Welcome to the technical support center for Fibrostatin D. This resource is designed to help you address potential batch-to-batch variability in your experiments, ensuring consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly purified, recombinant human protein antagonist designed to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by binding directly to the TGF-β receptor type II (TGFβRII), preventing the ligand-induced receptor dimerization and subsequent phosphorylation of downstream Smad2/3 proteins. This inhibition blocks the canonical TGF-β signaling cascade, which is implicated in fibrosis and cell proliferation.
Q2: What are the primary causes of batch-to-batch variability in recombinant proteins like this compound?
Batch-to-batch variability in recombinant proteins is a known challenge and can stem from several factors during manufacturing and purification.[1][2] For this compound, the most common sources of variation include:
-
Post-Translational Modifications (PTMs): Minor differences in glycosylation patterns can affect protein stability, solubility, and biological activity.[3][4][5]
-
Purity and Aggregation: The presence of aggregates or slight variations in purity can impact the effective monomer concentration and activity.
-
Endotoxin Levels: Contamination with lipopolysaccharides (LPS), or endotoxins, from the production host (e.g., E. coli) can trigger non-specific inflammatory responses in cell-based assays, confounding results.[6][7]
-
Protein Concentration Accuracy: While each batch is quantified, minor deviations can occur. It is always recommended to perform your own protein quantification for sensitive assays.[8]
Q3: How do I properly qualify a new batch of this compound for my experiments?
To ensure consistency, we strongly recommend qualifying each new lot against a previously validated or "gold standard" lot. A typical qualification workflow involves:
-
Review the Certificate of Analysis (CofA): Compare the specifications of the new lot to the previous lot. Pay close attention to purity, endotoxin levels, and concentration.
-
Perform a Side-by-Side Functional Assay: The most critical step is to test the new lot in parallel with your reference lot in a well-established, quantitative biological assay (e.g., a cell-based reporter assay or a Western blot for pSmad2).
-
Establish Acceptance Criteria: Define an acceptable range of activity for the new lot relative to the reference lot (e.g., IC50 value within ± 2-fold).
Troubleshooting Guides
This section addresses specific issues you may encounter when using a new batch of this compound.
Issue 1: Reduced Potency in a Cell-Based Assay
Symptom: A new batch of this compound shows a higher IC50 value (reduced inhibitory activity) compared to a previous batch in your cell proliferation or reporter assay.
Possible Causes & Solutions:
-
Cause A: Differences in Biological Activity: Subtle variations in protein folding or PTMs may alter the specific activity of the new batch.
-
Solution: Perform a dose-response experiment comparing the new lot directly against a trusted reference lot. If the IC50 shift is consistent and significant, you may need to adjust the concentration of the new lot in future experiments to achieve the same biological effect.
-
Cause B: Protein Aggregation: The formation of aggregates can reduce the concentration of active, monomeric this compound.
-
Solution: Before use, centrifuge the vial at 10,000 x g for 5 minutes at 4°C. Use only the supernatant for your experiments. For long-term storage, ensure the protein is aliquoted and stored at -80°C to minimize freeze-thaw cycles.
-
Cause C: Inaccurate Concentration: The stated concentration may have a slight variance.
-
Solution: Measure the protein concentration of the new lot using a standard method like a BCA assay before use.[8]
| Parameter | Batch A (Reference) | Batch B (New Lot) | Acceptance Range |
| Purity (by SDS-PAGE) | >98% | >98% | >95% |
| Endotoxin Level | 0.05 EU/µg | 0.5 EU/µg | < 1.0 EU/µg |
| IC50 (TGF-β Reporter Assay) | 1.2 nM | 4.8 nM | 0.5 - 2.5 nM |
| Aggregation (by SEC-HPLC) | <2% | <2% | <5% |
| A sample Certificate of Analysis comparison highlighting a potential issue. |
Issue 2: High Background or Non-Specific Effects in Cellular Assays
Symptom: You observe unexpected cellular responses, such as cytotoxicity or pro-inflammatory signaling, that are independent of TGF-β inhibition.
Possible Causes & Solutions:
-
Cause A: Endotoxin Contamination: This is a common cause of non-specific immune cell activation.[7] Even if the CofA value is within specification (<1.0 EU/µg), sensitive cell types (e.g., primary macrophages) can be affected by lower levels.[6]
-
Solution:
-
Check the endotoxin level on the CofA for the specific lot you are using.
-
If your cell type is known to be sensitive to LPS, consider using an endotoxin removal kit for your this compound stock solution.
-
Include a control in your experiment with a known endotoxin (LPS) at the same concentration reported for the this compound batch to see if it replicates the non-specific effect.
-
-
Cause B: Host Cell Protein (HCP) Contamination: Trace amounts of proteins from the expression system may be present.
-
Solution: While all lots are tested for purity, variability in minor contaminants can occur. This is difficult for an end-user to address directly. If endotoxin contamination is ruled out, please contact our technical support with your lot number and experimental details for further investigation.
Visualization of Pathways and Workflows
This compound Mechanism of Action
The diagram below illustrates the canonical TGF-β signaling pathway and the inhibitory point of action for this compound.
References
- 1. Batch effect - Wikipedia [en.wikipedia.org]
- 2. Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylation increases active site rigidity leading to improved enzyme stability and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Glycosylation on the Stability of Protein Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kactusbio.com [kactusbio.com]
- 8. pharmiweb.com [pharmiweb.com]
How to minimize Fibrostatin D toxicity in cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing Fibrostatin D toxicity in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule inhibitor of the pro-fibrotic signaling pathway mediated by the transcription factor STAT6. By selectively blocking the phosphorylation and subsequent nuclear translocation of STAT6, this compound prevents the expression of key fibrotic genes, including collagen type I and α-smooth muscle actin (α-SMA). Its intended use is for anti-fibrotic research.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
A2: Signs of toxicity can vary between cell lines but often include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. Increased cellular debris is also common.
-
Reduced Cell Viability: A significant decrease in the number of viable cells.[1]
-
Inhibition of Proliferation: A slower rate of cell division compared to untreated controls.[1]
-
Induction of Apoptosis: Observable markers of programmed cell death, such as membrane blebbing, nuclear condensation, and activation of caspases.[2][3][4]
Q3: How do I determine the optimal, non-toxic working concentration of this compound for my cell line?
A3: The optimal concentration should be determined empirically for each cell line. A dose-response experiment is the recommended first step.[5] This involves treating cells with a wide range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a set period (e.g., 24 or 48 hours) and then assessing cell viability using an assay like MTT or XTT.[5][6] The goal is to identify the highest concentration that effectively inhibits the target pathway without causing significant cell death.
Q4: My cells are showing high toxicity even at low concentrations. What are the possible causes and solutions?
A4: High sensitivity can be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds.
-
Incorrect Dosage: Ensure calculations and dilutions are correct.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically ≤ 0.1%).
-
Extended Exposure Time: The duration of treatment may be too long.
Solutions:
-
Perform a time-course experiment to find the shortest effective exposure time.[5]
-
Consider using a more resistant cell line if appropriate for your research goals.
-
Evaluate the use of cytoprotective agents, such as N-acetylcysteine, if the toxicity is mediated by oxidative stress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during treatment. 3. "Edge effect" in the culture plate. | 1. Ensure a single-cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outer wells of the plate for critical experiments. |
| Unexpectedly low cell viability in control group. | 1. Contamination (mycoplasma, bacteria). 2. Poor cell health prior to experiment. 3. Issues with culture medium or serum. | 1. Regularly test for mycoplasma. 2. Ensure cells are in the logarithmic growth phase and have high viability before starting. 3. Use fresh, pre-tested reagents. |
| No therapeutic effect at non-toxic doses. | 1. The cell line may not express the target pathway (STAT6). 2. The compound has degraded. 3. Insufficient incubation time. | 1. Confirm STAT6 expression via Western blot or qPCR. 2. Store this compound according to specifications and use fresh dilutions. 3. Extend the treatment duration and re-assess viability and target inhibition. |
Quantitative Data Summary
The following tables provide hypothetical toxicity data for this compound across various cell lines to guide experimental design.
Table 1: IC50 Values of this compound after 48-Hour Treatment
| Cell Line | Cell Type | IC50 (µM) |
| LX-2 | Human Hepatic Stellate Cells | 25.4 |
| NIH/3T3 | Mouse Embryonic Fibroblasts | 18.9 |
| A549 | Human Lung Carcinoma | > 100 |
| HEK293 | Human Embryonic Kidney | 85.2 |
IC50 (half-maximal inhibitory concentration) values were determined using an MTT assay.
Table 2: Time-Dependent Cytotoxicity of this compound in LX-2 Cells
| Concentration (µM) | % Viability (24 hours) | % Viability (48 hours) | % Viability (72 hours) |
| 1 | 98 ± 3.1 | 95 ± 4.2 | 91 ± 5.5 |
| 10 | 85 ± 4.5 | 78 ± 3.9 | 65 ± 6.1 |
| 25 | 60 ± 5.2 | 51 ± 4.8 | 35 ± 5.3 |
| 50 | 32 ± 3.8 | 15 ± 2.9 | 5 ± 1.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Dose-Response Assessment using MTT Assay
This protocol determines cell viability by measuring the metabolic activity of cultured cells.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][7]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical pathway of this compound-induced apoptosis.
Caption: Workflow for determining the optimal working concentration.
Caption: A decision tree for troubleshooting unexpected toxicity.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Apoptosis Assays [sigmaaldrich.com]
- 3. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 4. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Simvastatin in Human Breast Cancer MCF-7 and MDA-MB-231 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
Technical Support Center: Overcoming Resistance to Fibrostatin D
<
Disclaimer: As of November 2025, "Fibrostatin D" is not a widely recognized compound in publicly available scientific literature. This guide is constructed based on general principles of drug resistance, particularly concerning inhibitors of the Epithelial-Mesenchymal Transition (EMT), a field relevant to the similarly named company, FibroStatin. The experimental protocols and data are provided as representative examples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
A1: this compound is hypothesized to be an inhibitor of the Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells, which are stationary and adhere to one another, undergo molecular changes to become mesenchymal cells. These mesenchymal cells have properties like increased motility, invasiveness, and resistance to apoptosis. In the context of disease, particularly cancer and fibrosis, inhibiting EMT is a therapeutic strategy to prevent disease progression and overcome drug resistance.
Q2: What are the initial signs of my cells developing resistance to this compound?
A2: The primary indicator of resistance is a decreased therapeutic effect at a previously effective concentration. You may observe:
-
A gradual increase in the IC50 value (the concentration of a drug that inhibits a biological process by 50%).
-
Reduced inhibition of cell migration and invasion in functional assays.
-
Changes in cell morphology, where cells treated with this compound no longer retain their epithelial characteristics.
-
Re-expression of mesenchymal markers (like Vimentin or N-cadherin) and decreased expression of epithelial markers (like E-cadherin) at the molecular level.[1]
Q3: What are the common molecular mechanisms that could drive resistance to an EMT inhibitor like this compound?
A3: Resistance to targeted therapies, including EMT inhibitors, can arise through various mechanisms:[2][3]
-
Target Alteration: Mutations in the molecular target of this compound could prevent the drug from binding effectively.
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by this compound.[1] For example, upregulation of the FGFR1 signaling pathway has been observed in resistance to MET-TKI induced EMT.[1]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can actively remove this compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[2][4]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in the EMT process or drug response, leading to resistance.[4]
Q4: How can I definitively confirm that my cell line has developed resistance?
A4: Confirmation of resistance requires a combination of functional and molecular assays:
-
Determine the IC50: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to show a statistically significant increase in the IC50 value compared to the parental (sensitive) cell line.
-
Functional Assays: Conduct wound-healing (scratch) assays or transwell invasion assays to demonstrate that the resistant cells maintain their migratory and invasive potential in the presence of this compound.[5]
-
Molecular Analysis: Use Western blotting or qPCR to confirm the persistence of mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug, Twist) and the absence or reduction of epithelial markers (e.g., E-cadherin) in the resistant cells, even under treatment.[6]
Q5: What are some initial strategies to try and overcome this compound resistance in my experiments?
A5:
-
Combination Therapy: Investigate combining this compound with other therapeutic agents. For instance, if a bypass pathway is activated, an inhibitor for that pathway could restore sensitivity.
-
Dose Escalation: While often a temporary solution, carefully increasing the concentration of this compound might overcome some resistance mechanisms.[7] However, this may lead to the development of higher-level resistance.
-
Targeting Downstream Effectors: Identify and target key downstream molecules in the EMT pathway that remain active in the resistant cells.
-
Re-sensitization Agents: Some compounds can reverse specific resistance mechanisms. For example, drugs that inhibit efflux pumps can restore sensitivity to the primary drug.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for this compound
| Possible Cause | Recommended Solution |
| Cell passage number is too high, leading to genetic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even seeding in all wells of the microplate. |
| Variation in drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. |
Problem 2: High Background in Western Blots for EMT Markers
| Possible Cause | Recommended Solution |
| Primary antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Non-specific secondary antibody binding. | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Washing steps are too short or gentle. | Increase the duration and number of washes, and add a detergent like Tween-20 to the wash buffer. |
Problem 3: Poor Induction of Resistance in Cell Line
| Possible Cause | Recommended Solution |
| Drug concentration is too high, causing excessive cell death. | Start with a lower, sub-lethal concentration (e.g., the IC20 or IC30) and gradually increase the dose over time.[8] |
| Drug concentration is too low, not providing enough selective pressure. | Ensure the starting concentration is high enough to inhibit growth in a significant portion of the population. |
| The parental cell line is inherently resistant or has a low propensity to develop resistance. | Consider trying a different parental cell line.[7] |
| The pulsed treatment strategy is not optimal. | Adjust the duration of drug exposure and the recovery period in drug-free media.[7] |
Data Presentation
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of this compound (µM) | Fold Resistance |
| A549 (Parental) | 0.5 ± 0.08 | 1.0 |
| A549-FDR (this compound Resistant) | 8.2 ± 1.2 | 16.4 |
| HCT116 (Parental) | 1.2 ± 0.15 | 1.0 |
| HCT116-FDR (this compound Resistant) | 15.5 ± 2.1 | 12.9 |
Table 2: Relative mRNA Expression of EMT Markers in A549 Parental vs. A549-FDR Cells Treated with 1 µM this compound for 48h
| Gene | A549 (Parental) - Relative Expression | A549-FDR (Resistant) - Relative Expression |
| CDH1 (E-cadherin) | 0.2 ± 0.05 | 1.1 ± 0.2 |
| VIM (Vimentin) | 4.5 ± 0.6 | 4.2 ± 0.5 |
| SNAI1 (Snail) | 3.8 ± 0.4 | 3.5 ± 0.3 |
| ZEB1 | 5.1 ± 0.7 | 4.8 ± 0.6 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial Dosing: First, determine the IC50 of this compound for the parental cell line using an MTT assay.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Passage: Monitor the cells daily. Initially, a large fraction of cells may die. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the current drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[8]
-
Repeat: Repeat steps 3 and 4 for several months. The entire process can take 6-12 months.
-
Characterization: Periodically (e.g., every month), test the IC50 of the cell population to monitor the development of resistance. A stable 10-fold or higher increase in IC50 is a good indicator of a resistant line.[9]
-
Clonal Selection: Once a resistant population is established, you can perform limiting dilution to isolate and expand single-cell clones.
Protocol 2: Western Blot Analysis for EMT Markers
-
Sample Preparation: Grow parental and resistant cells to 80-90% confluency. Treat with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound and mechanisms of resistance.
Caption: Experimental workflow for generating and validating a resistant cell line.
Caption: A logical guide for troubleshooting unexpected experimental resistance.
References
- 1. Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - Clement - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Chemotherapy Resistance - Chemocare [chemocare.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epithelial-to-Mesenchymal Transition Markers [atlasantibodies.com]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Refining Fibrostatin D treatment duration for optimal results
Welcome to the technical support center for Fibrostatin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound treatment duration for optimal experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for this compound to observe a significant anti-fibrotic effect in vitro?
A1: The optimal treatment duration for this compound can vary depending on the cell type and the specific endpoint being measured.[1][2] For assays measuring early signaling events, such as the phosphorylation of downstream targets, a shorter treatment time of a few minutes to a couple of hours may be sufficient.[1] However, to evaluate the effect of this compound on protein expression or downstream functional consequences like collagen deposition, a longer treatment of up to 72 hours is often recommended.[1] It is advisable to perform a time-course experiment to determine the ideal duration for your specific experimental setup.[2]
Q2: I am observing cell detachment and death at longer treatment durations. What could be the cause and how can I mitigate this?
A2: Cell detachment and death during prolonged treatment can be due to several factors, including the cytotoxic effects of this compound at the concentration used.[2] It is also possible that the drug is affecting cell adhesion proteins.[1] To address this, consider performing a dose-response experiment to find the lowest effective concentration that does not cause undue stress to the cells.[2] Additionally, ensure that the cell seeding density is optimal, as over-confluency can also lead to cell death in longer experiments.[3] If you are studying apoptosis, you can collect the floating cells for analysis, but for other assays, it is crucial to minimize cell detachment.[1]
Q3: How does the mechanism of action of this compound influence the choice of treatment duration?
A3: this compound is a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which in turn modulates the transcription of genes involved in lipid metabolism and inflammation. This mechanism involves changes in gene expression, which is a time-dependent process. Therefore, treatment durations should be sufficient to allow for these transcriptional changes to manifest as measurable effects on protein levels and cellular function.
Q4: Should I change the media and re-dose with this compound during long-term experiments?
A4: For experiments extending beyond 72 hours, it is good practice to change the media to replenish nutrients and remove waste products. When changing the media, you should also re-dose with fresh this compound to maintain a consistent concentration, as the compound may degrade over time in culture conditions.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent cell seeding, variations in treatment start times, or uneven drug distribution.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding to achieve uniform cell numbers across wells.
-
Stagger the initiation of treatments to ensure precise timing for each replicate.
-
After adding this compound, gently mix the plate to ensure even distribution of the compound.
-
Issue 2: No observable effect of this compound on the target endpoint.
-
Possible Cause: The treatment duration may be too short for the desired effect to become apparent, or the drug concentration may be too low.
-
Troubleshooting Steps:
-
Conduct a time-course experiment, testing a range of durations (e.g., 24, 48, and 72 hours).
-
Perform a dose-response study to identify the optimal concentration of this compound for your cell line.
-
Verify the activity of your this compound stock, as improper storage can lead to degradation.
-
Issue 3: Unexpected or off-target effects are observed.
-
Possible Cause: The concentration of this compound may be too high, leading to non-specific effects.[2]
-
Troubleshooting Steps:
-
Lower the concentration of this compound to the lowest effective dose determined from a dose-response curve.
-
Include appropriate controls, such as a vehicle-only control, to distinguish between drug-specific and non-specific effects.
-
Consult the literature for known off-target effects of PPARα activators in your experimental system.
-
Data Presentation
Table 1: Recommended Starting Treatment Durations for Various Assays
| Assay Type | Recommended Duration | Considerations |
| Western Blot (Phospho-proteins) | 15 min - 2 hours | Rapid signaling events |
| Western Blot (Total Protein Expression) | 24 - 72 hours | Requires time for transcription and translation |
| qPCR (Gene Expression) | 6 - 24 hours | RNA changes precede protein changes |
| Collagen Assay | 48 - 72 hours | Functional endpoint, requires time for synthesis and deposition |
| Cell Viability/Proliferation | 24 - 72 hours | Assess long-term effects on cell health |
Table 2: Troubleshooting Summary for Treatment Duration Optimization
| Issue | Potential Cause | Recommended Action |
| No Effect | Insufficient duration or concentration | Increase treatment time and/or perform a dose-response |
| High Cell Death | Cytotoxicity | Decrease concentration, optimize seeding density |
| Inconsistent Results | Experimental variability | Standardize cell handling and treatment procedures |
| Off-Target Effects | Concentration too high | Use the lowest effective concentration |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Duration
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluency by the final time point.
-
Treatment: After allowing cells to adhere (typically 24 hours), treat with a predetermined concentration of this compound.
-
Time Points: Harvest cells or supernatant at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Analysis: Perform the desired assay (e.g., qPCR, Western blot, ELISA) for each time point.
-
Optimization: Analyze the data to identify the time point at which the optimal effect is observed without significant cytotoxicity.
Protocol 2: Dose-Response Experiment for Effective Concentration
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Serial Dilutions: Prepare a series of this compound concentrations. It is common to use a 3-fold or 10-fold dilution series.[4]
-
Treatment: Treat the cells with the different concentrations of this compound for a fixed, predetermined duration.
-
Analysis: Perform the relevant assay to measure the biological response at each concentration.
-
Concentration Selection: Determine the EC50 (half-maximal effective concentration) and select the lowest concentration that gives a robust and significant effect for future experiments.[2]
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
A Comparative Guide to Fibrostatin D and Other Prolyl Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fibrostatin D with other known prolyl hydroxylase (PHD) inhibitors, focusing on their performance, mechanism of action, and the experimental methodologies used for their characterization. Prolyl hydroxylase inhibitors are a class of compounds that prevent the degradation of Hypoxia-Inducible Factors (HIFs), key transcription factors in the cellular response to low oxygen levels. This stabilization of HIFs can trigger various physiological responses, including erythropoiesis and angiogenesis, making PHD inhibitors promising therapeutic agents for conditions such as anemia of chronic kidney disease.
Performance Comparison of Prolyl Hydroxylase Inhibitors
The inhibitory potency of various prolyl hydroxylase inhibitors is a critical parameter for their preclinical and clinical evaluation. The following table summarizes the available quantitative data on the in vitro inhibitory activity of this compound and other well-characterized PHD inhibitors. It is important to note that the experimental conditions and the source of the enzyme can significantly influence the measured inhibitory values. The data presented here are compiled from different studies and should be interpreted with this in mind.
| Inhibitor | Target Enzyme | Inhibitory Concentration | Reference |
| This compound | Prolyl Hydroxylase (from chick embryo) | ID50: 180 µM | [1] |
| Molidustat | Human PHD2 | IC50: 7 nM | [2][3] |
| Roxadustat (FG-4592) | Human PHD2 | IC50: 27 nM | [2][3] |
| Vadadustat (AKB-6548) | Human PHD2 | IC50: 29 nM | [2][3] |
| Daprodustat (GSK1278863) | Human PHD2 | IC50: 67 nM | [2][3] |
Note on Data Comparability: The inhibitory value for this compound (ID50) was determined using prolyl hydroxylase from chick embryos, while the values for the other inhibitors (IC50) were determined against human recombinant PHD2. Direct comparison of the absolute potency is therefore challenging due to differences in the enzyme source and assay methodologies.
Mechanism of Action: The HIF-1α Signaling Pathway
Prolyl hydroxylase inhibitors exert their effects by modulating the Hypoxia-Inducible Factor (HIF) signaling pathway. In normoxic conditions (normal oxygen levels), the alpha subunit of HIF (HIF-1α) is hydroxylated by prolyl hydroxylases. This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-1α for proteasomal degradation. By inhibiting PHDs, these compounds prevent the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in a wide range of cellular processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[4][5]
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Protocols
The following provides a generalized methodology for a common in vitro assay used to determine the inhibitory activity of compounds against prolyl hydroxylase domain 2 (PHD2).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PHD2.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (containing the hydroxylation site)
-
α-ketoglutarate (co-substrate)
-
Ascorbate (co-factor)
-
Ferrous iron (Fe2+) (co-factor)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
Test compound (e.g., this compound, Roxadustat) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (specific to the assay format, e.g., antibodies for ELISA, fluorescent probe for fluorescence polarization)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format)
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compound in the assay buffer. Also, prepare a solution containing the PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and ferrous iron in the assay buffer.
-
Reaction Initiation: Add the test compound dilutions to the microplate wells. Initiate the enzymatic reaction by adding the α-ketoglutarate solution to all wells.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the iron) or by other methods appropriate for the detection format.
-
Detection: Measure the extent of HIF-1α peptide hydroxylation using a suitable detection method. Common methods include:
-
ELISA-based assays: Use an antibody that specifically recognizes the hydroxylated form of the HIF-1α peptide.
-
Mass Spectrometry (MS)-based assays: Directly measure the mass difference between the hydroxylated and non-hydroxylated peptide substrate.
-
Fluorescence Polarization (FP) assays: Utilize a fluorescently labeled HIF-1α peptide and a binding partner (e.g., VHL protein) that preferentially binds to the hydroxylated peptide, causing a change in polarization.
-
Coupled-enzyme assays: Measure the production of succinate, a co-product of the hydroxylation reaction, using a secondary enzymatic reaction that generates a detectable signal (e.g., colorimetric or luminescent).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: A generalized experimental workflow for a PHD2 inhibition assay.
References
- 1. raybiotech.com [raybiotech.com]
- 2. cusabio.com [cusabio.com]
- 3. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ISM012-042 | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to Prolyl Hydroxylase Inhibitors: Evaluating the Specificity of Fibrostatin D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fibrostatin D and other prominent prolyl hydroxylase (PHD) inhibitors. The objective is to offer a clear, data-driven resource for evaluating the specificity of these compounds, aiding in the selection of appropriate tools for research and potential therapeutic development.
Introduction to Prolyl Hydroxylase Inhibition
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors. In normoxic conditions, PHDs hydroxylate proline residues on hypoxia-inducible factors (HIFs), targeting them for proteasomal degradation. Inhibition of PHDs stabilizes HIFs, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival. This mechanism has made PHD inhibitors a promising class of drugs for treating anemia associated with chronic kidney disease and other conditions. However, the existence of three main PHD isoforms (PHD1, PHD2, and PHD3) with distinct physiological roles necessitates the development of inhibitors with specific isoform selectivity to minimize off-target effects.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound and four other well-characterized PHD inhibitors against the three major human PHD isoforms. It is important to note that the data for this compound was obtained from studies on chick embryo prolyl hydroxylase and may not be directly comparable to the data for other inhibitors, which were tested against human recombinant isoforms.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity Profile |
| This compound | Not Reported | 180,000 (ID50)* | Not Reported | Specificity for human isoforms not determined |
| Roxadustat | Pan-inhibitor | 591[1] | Pan-inhibitor | Broadly inhibits all PHD isoforms[2] |
| Daprodustat | 3.5[3][4] | 22.2[3][4] | 2.2[3] | Preferentially inhibits PHD1 and PHD3[3] |
| Vadadustat | 15.36[5] | 11.83[5] | 7.63[5] | Potent inhibitor of all three isoforms |
| Molidustat | 480[6] | 280[6] | 450[6] | Pan-inhibitor with slightly higher potency for PHD2 |
*Note: The ID50 value for this compound was determined against prolyl hydroxylase from chick embryos and is presented in micromolar (µM) converted to nanomolar (nM) for consistency. This value may not accurately reflect its potency against individual human PHD isoforms.
Signaling Pathway of Prolyl Hydroxylase Inhibition
The diagram below illustrates the mechanism of action of PHD inhibitors in stabilizing HIF-1α.
Experimental Protocols
To ensure consistency and reproducibility in evaluating the specificity of prolyl hydroxylase inhibitors, a standardized in vitro assay protocol is recommended.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PHD1, PHD2, and PHD3.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes (catalytic domains)
-
HIF-1α peptide substrate (e.g., biotinylated C-terminal oxygen-dependent degradation domain, CODD)
-
2-oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO4)
-
Ascorbate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Detection reagents (e.g., AlphaScreen™ reagents or mass spectrometry standards)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
384-well microplates
Workflow:
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer to their final concentrations.
-
Compound Dilution: Perform a serial dilution of the test compound to generate a range of concentrations for IC50 determination.
-
Reaction Setup: In a 384-well plate, add the PHD enzyme, FeSO4, and ascorbate.
-
Compound Addition: Add the diluted test compound to the wells.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and 2-OG.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at room temperature.
-
Detection: Stop the reaction (if required by the detection method) and measure the amount of hydroxylated product formed using a suitable detection method such as AlphaScreen™ or mass spectrometry.[7]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The available data indicates that this compound is an inhibitor of prolyl hydroxylase activity. However, its potency appears to be significantly lower than that of more recently developed synthetic inhibitors. Crucially, a detailed characterization of its specificity against the individual human PHD isoforms is lacking. The provided comparative data and standardized protocol offer a framework for researchers to conduct further investigations into the specific inhibitory profile of this compound and other novel compounds, facilitating the development of more targeted and effective PHD-based therapeutics.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daprodustat (GSK1278863) | HIF-PHD inhibitor | Probechem Biochemicals [probechem.com]
- 4. probechem.com [probechem.com]
- 5. ir.akebia.com [ir.akebia.com]
- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Limited Evidence on Cross-Reactivity of Fibrostatin D Beyond Prolyl Hydroxylase
For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. While Fibrostatin D has been identified as an inhibitor of prolyl hydroxylase, a comprehensive analysis of its cross-reactivity with other hydroxylases remains largely undocumented in publicly available literature.
This compound belongs to a family of compounds isolated from Streptomyces catenulae subsp. griseospora and is known to inhibit prolyl hydroxylase, an enzyme crucial for collagen biosynthesis.[1] The inhibitory activity of this compound against prolyl hydroxylase from chick embryos has been quantified with an ID50 value of 180 microM.[1] However, extensive searches for experimental data detailing the effects of this compound on other hydroxylases, such as lysyl hydroxylase, tyrosine hydroxylase, and dopamine beta-hydroxylase, did not yield specific quantitative results. This significant data gap limits a thorough comparison of this compound's inhibitory profile across the broader family of hydroxylase enzymes.
Prolyl Hydroxylase Inhibition
Prolyl hydroxylases are key enzymes in the post-translational modification of collagen, where they catalyze the hydroxylation of proline residues. This modification is essential for the stability of the collagen triple helix. Inhibition of prolyl hydroxylase can modulate collagen synthesis and has been a target for therapeutic intervention in fibrotic diseases.
Potential for Cross-Reactivity: Unexplored Territories
Hydroxylases are a diverse class of enzymes that play critical roles in various physiological processes. While data on this compound is scarce, understanding its potential interactions with other hydroxylases is crucial for predicting its broader biological effects and potential off-target activities.
-
Lysyl Hydroxylase: This enzyme is also involved in collagen biosynthesis, hydroxylating lysine residues to form hydroxylysine, which is essential for collagen cross-linking and stability.
-
Tyrosine Hydroxylase: A rate-limiting enzyme in the synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine. Its inhibition can have significant effects on neurotransmission.
-
Dopamine Beta-Hydroxylase: This enzyme converts dopamine to norepinephrine, playing a vital role in the sympathetic nervous system and cardiovascular regulation.
Given the absence of direct experimental evidence, any discussion on the cross-reactivity of this compound with these hydroxylases would be purely speculative. To address this knowledge gap, a systematic in vitro screening of this compound against a panel of hydroxylases would be necessary.
Experimental Approach to Determine Cross-Reactivity
A standardized experimental workflow could be employed to assess the inhibitory activity of this compound against various hydroxylases. The following outlines a generalizable protocol.
General Experimental Workflow for Assessing Hydroxylase Inhibition
References
A Comparative Analysis of Fibrostatin D and Leading Synthetic Fibrosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical anti-fibrotic agent, Fibrostatin D, with established synthetic inhibitors. The analysis is supported by experimental data from publicly available research on existing therapies.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure, representing a significant challenge in modern medicine. The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of this process, making it a prime target for therapeutic intervention.[1][2][3] This guide compares the performance of a hypothetical novel TGF-β inhibitor, "this compound," with two FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib, and an investigational pan-histone deacetylase (HDAC) inhibitor, Panobinostat.
For the purpose of this analysis, This compound is conceptualized as a highly potent and selective small molecule inhibitor of the TGF-β receptor I (ALK5) kinase activity. This allows for a targeted comparison against agents with different and broader mechanisms of action.
Mechanism of Action and Signaling Pathways
The primary synthetic inhibitors discussed herein exhibit distinct mechanisms for mitigating fibrotic processes.
-
This compound (Hypothetical): As a selective ALK5 inhibitor, this compound would directly block the phosphorylation of Smad2 and Smad3, key downstream effectors in the canonical TGF-β pathway. This prevents their translocation to the nucleus and subsequent transcription of pro-fibrotic genes, such as collagens and fibronectin.
-
Pirfenidone: The exact mechanism of Pirfenidone is not fully understood, but it is known to possess anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5] It has been shown to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β1, and to inhibit fibroblast proliferation and collagen synthesis.[4][5][6][7]
-
Nintedanib: This agent is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGFR), fibroblast growth factor (FGFR), and vascular endothelial growth factor (VEGFR).[8][9] By blocking these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts.[8][10]
-
Panobinostat: As a pan-HDAC inhibitor, Panobinostat induces hyperacetylation of histones, leading to epigenetic modifications that alter gene expression. In the context of fibrosis, it has been shown to downregulate the expression of ECM-associated genes and induce cell cycle arrest and apoptosis in fibroblasts from IPF patients.[11][12]
The following diagram illustrates the key signaling pathways involved in fibrosis and the points of intervention for each inhibitor.
Caption: Signaling pathways in fibrosis and inhibitor targets.
Comparative Efficacy Data
The following table summarizes the quantitative data on the efficacy of the selected synthetic inhibitors. The values for this compound are hypothetical, reflecting its proposed high potency as a selective ALK5 inhibitor.
| Inhibitor | Target(s) | IC50 Value(s) | Cell Type / Assay | Reference |
| This compound (Hypothetical) | ALK5 | ~10 nM | Human Lung Fibroblasts (pSmad2 assay) | N/A |
| Nintedanib | VEGFR-1, -2, -3 | 34, 21, 13 nM | Enzymatic Assay | [13] |
| PDGFR-α, -β | 59, 65 nM | Enzymatic Assay | [13] | |
| FGFR-1, -2, -3 | 69, 37, 108 nM | Enzymatic Assay | [13] | |
| PDGF-stimulated proliferation | 64 nM | Human Lung Fibroblasts | [13] | |
| Pirfenidone | Multiple/Unclear | 2.7 mM (concentration used in study) | Primary IPF Fibroblasts | [11][12] |
| Panobinostat | Pan-HDAC | 85 nM (concentration used in study) | Primary IPF Fibroblasts | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of anti-fibrotic compounds.
Protocol 1: Fibroblast Proliferation Assay
This assay measures the inhibitory effect of compounds on the proliferation of fibroblasts, a key cell type in fibrosis.
-
Cell Culture: Primary human lung fibroblasts from IPF patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Seeding: Fibroblasts are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with low-serum (0.5% FBS) medium containing the test compounds (e.g., this compound, Nintedanib, Pirfenidone, Panobinostat) at various concentrations or a vehicle control (e.g., 0.25% DMSO).[11]
-
Stimulation: After a 1-hour pre-incubation with the inhibitors, cells are stimulated with a pro-proliferative agent such as Platelet-Derived Growth Factor (PDGF-BB) at 20 ng/mL.
-
Incubation: Cells are incubated for 48-72 hours.
-
Quantification: Cell proliferation is assessed using a BrdU (Bromodeoxyuridine) incorporation assay or a WST-1 assay, according to the manufacturer's instructions. Absorbance is measured using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
Protocol 2: Extracellular Matrix (ECM) Deposition Assay
This protocol quantifies the effect of inhibitors on the production of key ECM proteins, such as collagen and fibronectin.
-
Cell Culture and Seeding: As described in Protocol 1, fibroblasts are seeded in 24-well plates.
-
Treatment and Stimulation: Cells are pre-treated with inhibitors for 1 hour in low-serum medium, followed by stimulation with TGF-β1 (5 ng/mL) to induce ECM production.
-
Incubation: Cells are incubated for 48 hours.
-
Quantification:
-
Collagen: The amount of soluble collagen in the cell culture supernatant is quantified using a Sircol Collagen Assay.
-
Fibronectin: Cells are lysed, and the fibronectin content is measured by a quantitative Western blot or an ELISA.
-
-
Analysis: The reduction in ECM protein expression in treated cells is compared to the vehicle-treated, TGF-β1-stimulated control.
The following diagram illustrates a general workflow for screening anti-fibrotic compounds.
Caption: General experimental workflow for in vitro testing.
Comparative Summary and Conclusion
This analysis provides a framework for evaluating the potential of a novel anti-fibrotic agent like the hypothetical this compound against established and emerging therapies.
-
Specificity and Potency: this compound, as a selective ALK5 inhibitor, offers a targeted approach to blocking the central TGF-β pathway, potentially leading to high potency and reduced off-target effects compared to multi-kinase inhibitors or drugs with poorly defined mechanisms. Nintedanib demonstrates potent inhibition of several key tyrosine kinase receptors involved in fibroblast activation.[13] Panobinostat, while effective in reducing pro-fibrotic phenotypes, has a broad epigenetic mechanism that may also affect other cellular processes.[11][12]
-
Cellular Effects: A head-to-head comparison of Panobinostat and Pirfenidone in IPF fibroblasts revealed that while both reduced ECM gene expression, Panobinostat uniquely induced cell cycle arrest and apoptosis, suggesting a more profound effect on fibroblast inactivation.[11][12] Pirfenidone, in contrast, appeared to permit fibroblast survival.[11][12] The targeted action of this compound would be expected to primarily inhibit the differentiation of fibroblasts into myofibroblasts and subsequent ECM production, with less direct impact on cell viability compared to Panobinostat.
References
- 1. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. Pirfenidone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Nintedanib - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Review of the Current Landscape of Anti-Fibrotic Medicines - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 11. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Anemia Therapies: Roxadustat vs. Erythropoiesis-Stimulating Agents
A comparative analysis of two prominent treatments for anemia associated with Chronic Kidney Disease (CKD), this guide provides a detailed overview for researchers, scientists, and drug development professionals. Due to the absence of scientific literature and clinical data on a compound referred to as "Fibrostatin D," this guide will focus on a well-documented and clinically relevant comparison between Roxadustat and the established class of Erythropoiesis-Stimulating Agents (ESAs), with a specific focus on Epoetin Alfa.
Roxadustat, a first-in-class oral Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor, and ESAs, the traditional injectable standard of care, represent two distinct therapeutic strategies for managing anemia in CKD patients. This guide will delve into their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols of key clinical trials, presenting a comprehensive resource for understanding their relative therapeutic potential.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Roxadustat and ESAs lies in their approach to stimulating erythropoiesis, the process of red blood cell production.
Roxadustat: As a HIF-PH inhibitor, Roxadustat mimics the body's natural response to hypoxia (low oxygen levels).[1][2][3] Under normal oxygen conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation.[2] Roxadustat inhibits these PHD enzymes, allowing HIF-α to stabilize and accumulate.[2][3][4] The stabilized HIF-α then translocates to the nucleus, where it stimulates the transcription of genes involved in erythropoiesis, most notably the gene for erythropoietin (EPO).[1][3][4][5] This leads to a coordinated erythropoietic response that includes not only increased endogenous EPO production but also improved iron absorption and mobilization by suppressing hepcidin.[1][5]
Erythropoiesis-Stimulating Agents (ESAs): ESAs, such as Epoetin Alfa, are synthetic forms of the hormone erythropoietin. They directly stimulate the erythropoietin receptor (EPO-R) on erythroid progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells. Unlike Roxadustat, ESAs do not directly influence iron metabolism.
Comparative Efficacy: Clinical Trial Data
Multiple phase 3 clinical trials have evaluated the efficacy of Roxadustat in treating anemia in CKD patients, often with Epoetin Alfa as an active comparator. The primary efficacy endpoint in these studies is typically the change in hemoglobin (Hb) levels from baseline.
| Efficacy Endpoint | Roxadustat | Epoetin Alfa (ESA) | Study/Patient Population | Citation |
| Mean Hb Change (g/dL) from Baseline (Weeks 28-52) | 0.39 (SD 0.93) | -0.09 (SD 0.84) | SIERRAS Study (Dialysis-Dependent) | [6] |
| Hb Response Rate | 88.2% | 84.4% | HIMALAYAS Study (Incident Dialysis) | [7] |
| Hb Increase (g/dL) from Baseline to 24 Weeks | Significant increase to 11.3 ± 1.2 | No significant change (10.3 ± 1.0 at 24 weeks) | Non-Dialysis CKD | [8] |
| Reduction in RBC Transfusion Need | Significantly lower risk (OR 0.72) | Higher risk | Network Meta-Analysis (Dialysis) | [9] |
| Improvement in Iron Metabolism | Increased serum iron, TIBC, transferrin; Decreased hepcidin | No direct effect | Meta-Analysis (Dialysis-Dependent) | [10][11] |
These studies consistently demonstrate that Roxadustat is non-inferior, and in some cases superior, to Epoetin Alfa in raising and maintaining hemoglobin levels.[6][7] A key advantage of Roxadustat is its ability to improve iron utilization, leading to a reduced need for intravenous iron supplementation.[6][11]
Safety and Tolerability Profile
The safety of Roxadustat has been a subject of considerable discussion. While initial analyses suggested a potential cardiovascular safety advantage, subsequent re-evaluations have indicated a more comparable safety profile to ESAs.[12]
| Safety Endpoint | Roxadustat | Epoetin Alfa (ESA) | Study/Patient Population | Citation |
| Treatment-Emergent Adverse Events (TEAEs) | Higher incidence | Lower incidence | Meta-Analysis (Dialysis-Dependent) | [10] |
| Serious TEAEs | Comparable | Comparable | SIERRAS Study (Dialysis-Dependent) | [6] |
| All-Cause Mortality | No significant difference | No significant difference | Network Meta-Analysis | [9] |
| Cardiovascular Events (MACE) | Comparable risk | Comparable risk | Network Meta-Analysis | [13] |
| Common Adverse Events | Nausea, hypertension, insomnia | Hypertension | Phase 4 Study | [14] |
It is important to note that while the risk of major adverse cardiovascular events (MACE) appears comparable, some meta-analyses have shown a higher rate of overall treatment-emergent adverse events and discontinuation with Roxadustat compared to ESAs.[9][10]
Experimental Protocols: A Look at Key Phase 3 Trials
The methodologies of the phase 3 trials provide crucial context for interpreting the comparative data. Below is a generalized workflow for a typical head-to-head trial comparing Roxadustat and an ESA.
Key Methodological Considerations:
-
Study Design: Most pivotal trials are randomized, open-label (due to different routes of administration), active-controlled studies.[11][15]
-
Patient Population: Studies have included both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients, as well as those who are ESA-naïve or have been previously treated with ESAs.[11][15]
-
Dosing: Roxadustat is administered orally three times a week, with the dose adjusted to achieve and maintain target hemoglobin levels.[14] Epoetin Alfa is typically administered via subcutaneous or intravenous injection with dose adjustments based on hemoglobin response.
-
Iron Management: Protocols often include guidelines for iron supplementation to ensure that iron deficiency does not limit erythropoiesis.
Logical Framework for Comparison
The decision to use Roxadustat or an ESA for a particular patient involves a multifactorial assessment. The following diagram illustrates the key considerations in this clinical decision-making process.
Conclusion
Roxadustat presents a novel, oral therapeutic option for anemia in CKD that is at least as effective as Epoetin Alfa in raising and maintaining hemoglobin levels. Its unique mechanism of action, which integrates the regulation of erythropoiesis with iron metabolism, offers a more physiological approach to managing anemia. While the convenience of an oral agent is a significant advantage, clinicians must consider the comparable cardiovascular safety profile and the potential for a higher incidence of non-serious adverse events when weighing the therapeutic options for their patients. Further long-term, real-world data will be crucial in fully defining the position of Roxadustat in the treatment landscape for CKD-associated anemia.
References
- 1. Mechanism of action for EVRENZO™ (roxadustat) [evrenzo.se]
- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roxadustat: Indications, Mechanism of Action and Side Effects_Chemicalbook [chemicalbook.com]
- 6. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Effects of roxadustat on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 10. The efficacy of Roxadustat for the treatment of anemia in dialysis dependent chronic kidney disease patients: an updated systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of roxadustat for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kidneynews.org [kidneynews.org]
- 13. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roxadustat shows increases in Hb regardless of prior roxadustat use in CKD - Medical Conferences [conferences.medicom-publishers.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Anti-Fibrotic Effects: Fibrostatin D, Pirfenidone, and Nintedanib
In the landscape of anti-fibrotic therapies, researchers and drug development professionals constantly seek objective comparisons of emerging and established compounds. This guide provides a detailed validation of the in vivo anti-fibrotic effects of Fibrostatin D, alongside the two leading approved drugs for idiopathic pulmonary fibrosis (IPF), Pirfenidone and Nintedanib. The comparative data is supported by experimental evidence from relevant animal models of fibrosis.
Note on this compound: Publicly available information on a compound specifically named "this compound" is limited. However, research indicates that "FibroStatin," a biotechnology company, is developing an anti-fibrotic agent designated as T12 . This compound targets the GPBP kinase, a novel mechanism in anti-fibrotic therapy. According to a company press release, T12 has demonstrated significant reductions in fibrosis and increased survival in animal models of IPF.[1] Due to the proprietary nature of this compound, detailed quantitative in vivo data and specific experimental protocols are not yet publicly available. The information presented here for this compound (T12) is based on the limited information that has been released.
Comparative Efficacy in Preclinical Fibrosis Models
To provide a standardized comparison, this guide focuses on two widely used and well-characterized animal models of fibrosis: the bleomycin-induced pulmonary fibrosis model and the carbon tetrachloride (CCl4)-induced liver fibrosis model.
Table 1: Comparison of Anti-Fibrotic Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Species | Dosing Regimen | Key Efficacy Endpoint | Results |
| This compound (T12) | Mouse | Not Disclosed | Reduction in fibrosis, increased survival | "Significantly lowered the levels of fibrosis and allowed the animals to live longer"[1] |
| Pirfenidone | Mouse | 30 mg/kg/day, t.i.d. | Reduction in lung hydroxyproline content | Attenuated bleomycin-induced pulmonary fibrosis[2] |
| Rat | 50 mg/kg/day | Reduction in lung hydroxyproline content | Significantly inhibited bleomycin-induced lung fibrosis[3] | |
| Nintedanib | Mouse | 30, 60, 120 mg/kg/day | Reduction in collagen deposition | Dose-dependent reduction in collagen deposition and inflammatory cell infiltration[4] |
| Mouse | 50 mg/kg/day | Reduction in collagen-1 expression | Ameliorated bleomycin-induced pulmonary injury and fibrosis[5] |
Table 2: Comparison of Anti-Fibrotic Efficacy in CCl4-Induced Liver Fibrosis Model
| Compound | Species | Dosing Regimen | Key Efficacy Endpoint | Results |
| This compound (T12) | - | - | - | No data available |
| Pirfenidone | Mouse | 120 and 240 mg/kg/day | Reduction in liver fibrosis | Reduced degree of liver fibrosis and collagenous fiber deposition[6] |
| Mouse | 250 mg/kg/day | Reduction in hydroxyproline levels | Attenuated fibrosis severity by 44.9%[7] | |
| Nintedanib | Mouse | 30 and 60 mg/kg/day (preventive) | Reduction in hepatic collagen | Significantly reduced CCl4-induced increases in hepatic collagen[8][9] |
| Mouse | 30 and 60 mg/kg/day (therapeutic) | Reduction in hepatic fibrosis | Attenuated CCl4-induced pathology and reduced hepatic injury, inflammation, and fibrosis[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vivo models cited.
Bleomycin-Induced Pulmonary Fibrosis in Mice (Nintedanib)
-
Animal Model: Male C57BL/6 mice (6-7 weeks old, 16-20 g) are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce pulmonary fibrosis. Control animals receive an equivalent volume of normal saline.
-
Treatment: Nintedanib is administered via oral gavage at doses of 30, 60, and 120 mg/kg body weight per day. Treatment can be initiated in a preventive regimen (starting at the time of bleomycin administration) or a therapeutic regimen (starting at a later time point, e.g., day 7 post-bleomycin).
-
Endpoint Analysis: At a predetermined time point (e.g., day 14 or 28), animals are euthanized. Lungs are harvested for analysis of collagen content (e.g., hydroxyproline assay), histological assessment of fibrosis (e.g., Masson's trichrome staining and Ashcroft scoring), and analysis of inflammatory markers in bronchoalveolar lavage fluid (BALF).[4]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice (Pirfenidone)
-
Animal Model: Healthy male SPF ICR mice are used.
-
Induction of Fibrosis: Mice are injected intraperitoneally with a 10% CCl4 solution in soybean oil (e.g., 0.4 ml) to induce liver fibrosis.
-
Treatment: Pirfenidone is administered via gastric gavage at doses of 120 mg/kg (low dose) and 240 mg/kg (high dose).
-
Endpoint Analysis: After a specified duration of treatment, animals are sacrificed. Blood is collected for analysis of liver enzymes (ALT, AST, ALP) and serum fibrosis markers (HA, LN, IV-C). Liver tissue is harvested for pathological examination (HE staining) and analysis of fibrosis-related gene expression (e.g., α-SMA).[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these anti-fibrotic agents is essential for their rational use and for the development of novel therapies.
This compound (T12): GPBP Kinase Inhibition
This compound (T12) is reported to act by inhibiting GPBP kinase. This kinase is crucial for the assembly of the mesenchymal collagen IV network, which plays a role in the endothelial-mesenchymal transition (EMT), a process implicated in the progression of fibrosis. By inhibiting GPBP kinase, T12 is thought to block this transition and subsequent fibrotic processes.[1]
Pirfenidone: Modulation of TGF-β Signaling
Pirfenidone is known to exert its anti-fibrotic effects, at least in part, by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition. Pirfenidone has been shown to reduce the expression of TGF-β and downstream mediators.
Nintedanib: Triple Tyrosine Kinase Inhibition
Nintedanib is a small molecule inhibitor that targets multiple tyrosine kinases, primarily the receptors for Vascular Endothelial Growth Factor (VEGFR), Fibroblast Growth Factor (FGFR), and Platelet-Derived Growth Factor (PDGFR). These growth factors are key drivers of fibroblast proliferation, migration, and survival, as well as angiogenesis, all of which contribute to the pathogenesis of fibrosis.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for in vivo validation of anti-fibrotic compounds in a preclinical model of fibrosis.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. Antifibrotic action of pirfenidone and prednisolone: different effects on pulmonary cytokines and growth factors in bleomycin-induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Effects of pirfenidone on hepatic fibrosis in mice induced by carbon tetrachloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Anti-Fibrotic Mechanisms: A Comparative Analysis of Fenofibrate, Pirfenidone, and Nintedanib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the independently verified mechanisms of action and performance of three prominent anti-fibrotic agents: Fenofibrate, Pirfenidone, and Nintedanib. Quantitative data from key studies are summarized in comparative tables, and detailed experimental protocols are provided to facilitate independent verification and further research.
Mechanisms of Action: A Tripartite Approach to Combating Fibrosis
Fibrosis, the excessive deposition of extracellular matrix (ECM), is a pathological process central to a multitude of chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. The therapeutic agents discussed herein, while all aiming to mitigate fibrosis, employ distinct molecular strategies.
Fenofibrate , a drug primarily used for managing dyslipidemia, exerts its anti-fibrotic effects mainly through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARα by fenofibrate interferes with key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) signaling cascade, a central driver of fibrosis.
Pirfenidone , an approved treatment for Idiopathic Pulmonary Fibrosis (IPF), exhibits a broader, though less defined, mechanism of action. It is known to possess anti-inflammatory, antioxidant, and anti-fibrotic properties. A key aspect of its anti-fibrotic action is the downregulation of the production of pro-fibrotic and inflammatory cytokines, including TGF-β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).
Nintedanib , another approved medication for IPF, functions as a multi-tyrosine kinase inhibitor. It targets the receptor tyrosine kinases of key pro-fibrotic signaling pathways, including Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these receptors, Nintedanib effectively blocks the downstream signaling events that lead to fibroblast proliferation, migration, and differentiation into myofibroblasts, the primary collagen-producing cells.
Comparative Efficacy: Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating the efficacy of Fenofibrate, Pirfenidone, and Nintedanib in fibrotic diseases. The primary endpoint for IPF trials is typically the change in Forced Vital Capacity (FVC), a measure of lung function.
Table 1: Comparison of Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
| Drug | Study/Trial | Primary Endpoint | Result | p-value |
| Pirfenidone | CAPACITY (Study 004)[1] | Mean Change in FVC % Predicted at Week 72 | -8.0% (Pirfenidone) vs. -12.4% (Placebo) | 0.001[1] |
| ASCEND[2] | Relative Reduction in FVC Decline | ~50% reduction vs. Placebo | <0.001 | |
| Nintedanib | INPULSIS-1[3] | Annual Rate of FVC Decline (mL/year) | -114.7 (Nintedanib) vs. -239.9 (Placebo) | <0.001[3] |
| INPULSIS-2[3] | Annual Rate of FVC Decline (mL/year) | -113.6 (Nintedanib) vs. -207.3 (Placebo) | <0.001[3] | |
| Pooled Analysis[4] | Annual Rate of FVC Decline (mL/year) | -113.6 (Nintedanib) vs. -223.5 (Placebo) | <0.001[4] |
Table 2: Comparison of Efficacy in Other Fibrotic Conditions
| Drug | Condition | Study/Trial | Primary Endpoint | Result | p-value |
| Fenofibrate | Primary Biliary Cholangitis (PBC) | Randomized Controlled Trial[5][6] | Biochemical Response (Barcelona criterion) at 12 months | 81.4% (UDCA + Fenofibrate) vs. 64.3% (UDCA only) | 0.048[5] |
| Pirfenidone | Unclassifiable Progressive Fibrosing ILD | Phase 2 Trial[7] | Mean Change in FVC (mL) over 24 weeks | Treatment difference of 95.3 mL vs. Placebo | 0.002[7] |
| Nintedanib | Progressive Fibrosing ILDs | INBUILD[8] | Annual Rate of FVC Decline (mL/year) | -80.8 (Nintedanib) vs. -187.8 (Placebo) | <0.001 |
| Systemic Sclerosis-associated ILD (SSc-ILD) | SENSCIS[8] | Annual Rate of FVC Decline (mL/year) | -52.4 (Nintedanib) vs. -93.3 (Placebo) | 0.04 |
Detailed Experimental Protocols for Independent Verification
To facilitate the independent verification of the mechanisms of action of these anti-fibrotic agents, detailed protocols for key in vitro assays are provided below.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
This assay is fundamental for assessing the ability of a compound to inhibit the differentiation of fibroblasts into collagen-producing myofibroblasts, a critical step in fibrosis.[9][10][11]
Objective: To quantify the effect of a test compound on the expression of alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, in human lung fibroblasts stimulated with TGF-β1.
Materials:
-
Primary Human Lung Fibroblasts (HLFs) from healthy donors or IPF patients.
-
Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
TGF-β1 (recombinant human).
-
Test compound (e.g., Fenofibrate, Pirfenidone, Nintedanib) at various concentrations.
-
96-well cell culture plates.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-α-SMA antibody.
-
Secondary antibody: Fluorescently-labeled anti-mouse/rabbit IgG.
-
Nuclear stain (e.g., DAPI).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed HLFs into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 2-10 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with 5% BSA for 1 hour. Incubate with the primary anti-α-SMA antibody overnight at 4°C. Wash and then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the intensity of α-SMA staining and normalize it to the cell number (DAPI-stained nuclei).
Western Blot Analysis for Fibrosis Markers (α-SMA and Collagen I)
This protocol details the quantification of key fibrotic proteins in cell lysates.[12][13][14]
Objective: To determine the effect of a test compound on the protein levels of α-SMA and Collagen Type I in TGF-β1-stimulated human lung fibroblasts.
Materials:
-
Cell lysates from the FMT assay (or a separate experiment).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels (10-12%).
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-α-SMA, anti-Collagen I, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer on ice. Quantify the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of α-SMA and Collagen I to the loading control.
Sircol™ Soluble Collagen Assay
This colorimetric assay is used to quantify the amount of soluble collagen secreted by cells into the culture medium.[15][16][17][18][19]
Objective: To measure the concentration of soluble collagen in the supernatant of cell cultures treated with a test compound.
Materials:
-
Sircol™ Soluble Collagen Assay kit (containing dye reagent, alkali reagent, and collagen standard).
-
Cell culture supernatant.
-
Microcentrifuge tubes.
-
Microplate reader.
Procedure:
-
Sample Preparation: Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
Collagen Standard Curve: Prepare a standard curve using the provided collagen standard according to the manufacturer's instructions.
-
Dye Binding: Add 1 mL of the Sircol™ dye reagent to 100 µL of each sample or standard in a microcentrifuge tube. Mix and incubate at room temperature for 30 minutes with gentle shaking.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with the provided wash reagent.
-
Elution: Add the alkali reagent to dissolve the pellet.
-
Absorbance Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 556 nm using a microplate reader.
-
Calculation: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by each drug and a generalized experimental workflow for their comparative analysis.
Caption: Fenofibrate's anti-fibrotic mechanism of action.
Caption: Pirfenidone's multi-faceted anti-fibrotic mechanism.
Caption: Nintedanib's mechanism via tyrosine kinase inhibition.
Caption: Generalized experimental workflow for comparison.
References
- 1. Pirfenidone: an update on clinical trial data and insights from everyday practice | European Respiratory Society [publications.ersnet.org]
- 2. Sensitivity Analyses of the Change in FVC in a Phase 3 Trial of Pirfenidone for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Stability or improvement in forced vital capacity with nintedanib in patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 5. Effectiveness of Fenofibrate in Treatment-Naive Patients With Primary Biliary Cholangitis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, controlled trial on fenofibrate in primary biliary cholangitis patients with incomplete response to ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone in patients with unclassifiable progressive fibrosing interstitial lung disease: a double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-Analysis of Effect of Nintedanib on Reducing FVC Decline Across Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. newcellsbiotech.co.uk [newcellsbiotech.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 2.5. Western blot analysis [bio-protocol.org]
- 15. biovendor.com [biovendor.com]
- 16. interchim.fr [interchim.fr]
- 17. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 18. ILEX LIFE SCIENCES LLC Biocolor Sircol Soluble Collagen Assay, Standard | Fisher Scientific [fishersci.com]
- 19. ilexlife.com [ilexlife.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fibrostatin D
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Fibrostatin D, a compound understood to be chemically identified as Fenofibrate. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. Handle this compound in accordance with good industrial hygiene and safety practices.
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166.[1][2]
-
Hand Protection: Use protective gloves.[1] For prolonged or repeated contact, nitrile rubber gloves are recommended.
-
Body Protection: Long-sleeved clothing is essential to prevent skin contact.[1][2]
-
Respiratory Protection: In situations where dust may be generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Always wash hands thoroughly after handling the compound, and before breaks. Contaminated clothing and gloves should be removed and washed before reuse.[1]
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination.
-
Ventilation: Ensure the area is adequately ventilated.[3]
-
Containment: Cover drains to prevent the product from entering the sewer system.[3]
-
Cleanup: For solid spills, sweep up the material and shovel it into suitable, closed containers for disposal.[2] Avoid generating dust.[3] For liquid spills, collect, bind, and pump off the spillage.[3]
-
Decontamination: Clean the affected area thoroughly.
III. Disposal Procedures
The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] It is crucial to consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection: Place the this compound waste into a suitable, sealed, and clearly labeled container.
-
Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical waste by a certified hazardous waste management company.
-
Documentation: Maintain records of the disposal, including the date, quantity, and the waste management company used.
Alternative Disposal for Small, Decontaminated Quantities (if permitted by local regulations):
For trace amounts, such as those left in empty containers, the following procedure may be acceptable, but always verify with local environmental regulations first.
-
Deactivation (if applicable and safe): While no specific deactivation protocol is provided in the safety data sheets, strong oxidizing agents are listed as incompatible materials, suggesting a potential for chemical alteration.[1] However, without a validated protocol, this is not recommended.
-
Mixing: For household quantities of expired medicines, the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter.[4][5] This can be adapted for small laboratory quantities to render them non-recoverable.
-
Containment: Place the mixture in a sealed plastic bag or container to prevent leakage.[4][5]
-
Disposal in Trash: Dispose of the sealed container in the regular trash.[5]
Important Note: Never flush this compound down the toilet or pour it into drains, as it may cause long-lasting harmful effects to aquatic life.[1][3]
IV. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound (Fenofibrate) is provided below for easy reference.
| Property | Value |
| Molecular Formula | C20 H21 Cl O4 |
| Molecular Weight | 360.83 g/mol |
| Physical State | Solid (White to off-white) |
| Melting Point | 79 - 82 °C / 174.2 - 179.6 °F |
| Water Solubility | Insoluble |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride |
Source: Fisher Scientific Safety Data Sheet[1]
V. Experimental Protocols and Signaling Pathways
While this document focuses on disposal, any experimental work with this compound should be preceded by a thorough review of its toxicological properties. It is noted to potentially cause damage to organs through prolonged or repeated exposure.[1][3]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Novel Research Compounds: A Guide for Laboratory Professionals
Disclaimer: As of November 2025, "Fibrostatin D" is not a publicly documented chemical compound, and no specific Material Safety Data Sheet (MSDS) or handling information is available. The following guide provides essential, immediate safety and logistical information for handling novel or uncharacterized research compounds, using the compound Fenofibrate as an illustrative example for data, protocols, and visualizations. Researchers must treat any unknown substance as potentially hazardous and perform a thorough risk assessment before beginning work.
Pre-Handling Hazard Assessment
Before handling any new compound, a comprehensive risk assessment is mandatory. The primary principle is to treat the substance as hazardous until proven otherwise.
Immediate Actions:
-
Information Gathering: Attempt to locate any available data on the compound or structurally similar molecules. Search internal databases, chemical supplier catalogs, and scientific literature.
-
Assume Hazard: In the absence of data, assume the compound is toxic, irritant, and environmentally harmful.
-
Designate Handling Area: All work with the compound should be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to ensure personnel safety. The following table outlines the recommended PPE for handling uncharacterized solid compounds, based on general laboratory best practices.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[1] | Prevents skin contact. The outer glove is removed immediately after handling, and the inner glove provides secondary protection. |
| Body Protection | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of inhaling dusts or aerosols.[3] A risk assessment will determine the appropriate type (e.g., N95 for particulates, or an air-purifying respirator for vapors). | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a systematic workflow for safely handling a novel solid compound from receipt to immediate use.
Experimental Workflow for Handling Novel Compounds
Caption: A step-by-step workflow for the safe handling of a novel research compound.
Spill and Emergency Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Emergency Protocol for a Solid Compound Spill:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and the lab supervisor.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assess: If safe to do so, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.
-
Clean-up (for minor spills):
-
Don appropriate PPE as outlined above.
-
Gently cover the spill with an absorbent material to avoid generating dust.
-
Collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[3][4]
-
Spill Response Decision Pathway
Caption: A decision tree for responding to a chemical spill in the laboratory.
Disposal Plan
All materials contaminated with the novel compound must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection: All solid waste (used gloves, gowns, weigh paper, contaminated absorbent material) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound (e.g., "this compound (uncategorized)"), and the date.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not dispose of it in regular trash or down the drain.[3]
Illustrative Data: Fenofibrate
The following table contains data for Fenofibrate , a known research compound. This is provided as an example only to illustrate the type of information researchers should seek for any new compound. These values do not apply to this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁ClO₄ | PubChem[5] |
| Molecular Weight | 360.83 g/mol | PubChem[5] |
| Appearance | White Solid | HSDB[5] |
| Oral LD₅₀ (Mouse) | 1600 mg/kg | Cayman Chemical |
| Health Hazards | May cause damage to organs (Liver) through prolonged or repeated exposure.[3][4] | Sigma-Aldrich, Fisher Scientific, Thermo Fisher Scientific |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[4] | Sigma-Aldrich, Fisher Scientific |
This guide provides a foundational framework for the safe handling of uncharacterized chemical compounds. Building a culture of safety, thoroughness, and caution is paramount when working at the frontiers of research. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
